Cox-2/PI3K-IN-1
Description
Rationale for Dual Targeting of COX-2 and PI3K Pathways in Preclinical Models
The rationale for developing inhibitors that can simultaneously block both the COX-2 and PI3K pathways stems from the observation that these two signaling networks are often co-activated in various pathological states and can work synergistically to promote disease progression. In cancer research, for instance, the PI3K pathway's activation can create a dependency on COX-2 signaling. vulcanchem.com Preclinical models have shown that targeting both pathways at the same time can be more effective than inhibiting either one alone. This dual approach may preempt the development of resistance mechanisms that can arise when single-target agents are used. vulcanchem.com For example, the inhibition of the COX-2-PGE2 axis in tumors is a potential therapeutic strategy, and revisiting the mechanisms of this axis is crucial for developing more effective approaches. nih.gov Studies in lung adenocarcinoma have shown that simultaneously targeting COX-2 and PI3K-AKT signaling can effectively suppress cell proliferation and migration induced by prostaglandin (B15479496) E2 (PGE2). nih.gov
Overview of COX-2 in Pathological Processes
Cyclooxygenase-2 (COX-2) is an enzyme that is typically undetectable in most healthy tissues but can be rapidly induced by inflammatory stimuli, growth factors, and cytokines. oup.comproteopedia.org It plays a key role in the synthesis of prostaglandins (B1171923), which are lipid compounds that mediate various physiological and pathological processes, including inflammation, pain, and fever. ontosight.ai
In the context of disease, COX-2 is frequently overexpressed in various types of tumors, where it contributes to tumor growth, progression, and the spread of cancer cells. ontosight.airesearchgate.net This overexpression is often linked to a poorer prognosis. ontosight.ai The enzyme's role in tumorigenesis is multifaceted, affecting processes like angiogenesis (the formation of new blood vessels) and apoptosis (programmed cell death). nih.gov Specifically, the overexpression of COX-2 in tumor cells can help them evade apoptosis and invade surrounding tissues. nih.gov Beyond cancer, COX-2 is also implicated in inflammatory diseases such as arthritis and neurodegenerative conditions like Alzheimer's disease. oup.comontosight.ai
Overview of PI3K/AKT Signaling in Cellular Regulation
The Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathway is a vital intracellular cascade that governs a wide array of cellular functions. cellsignal.comspandidos-publications.com This pathway is activated by numerous stimuli, including growth factors and hormones, which then triggers a series of downstream events. frontiersin.org At its core, the PI3K/AKT pathway is a central regulator of cell growth, proliferation, survival, and metabolism. cellsignal.comqiagen.com
Dysregulation of the PI3K/AKT pathway is a common feature in many human diseases, particularly cancer. cellsignal.comnih.gov Mutations in the genes that make up this pathway, such as PIK3CA, are frequently found in various tumors, leading to the pathway's overactivation. nih.gov This sustained signaling promotes tumor development and progression by allowing cancer cells to survive and multiply uncontrollably. spandidos-publications.comnih.gov The pathway's components, especially the serine/threonine kinase Akt, act as central nodes that influence numerous cellular processes, including the inhibition of pro-apoptotic proteins and the regulation of cell cycle progression. cellsignal.comqiagen.com
The Interconnectedness of COX-2 and PI3K/AKT Pathways in Disease Pathogenesis Research
A growing body of research highlights the significant crosstalk between the COX-2 and PI3K/AKT pathways in the development and progression of various diseases. mdpi.comsemanticscholar.org In many cancers, these pathways are not just independently active but are intricately linked, often in a way that promotes a more aggressive disease state. For example, in epithelial ovarian cancer, the overexpression of COX-2 has been significantly associated with the activation of AKT. nih.gov In vitro studies have further demonstrated that inhibiting COX-2 can lead to a decrease in the phosphorylation of AKT, which in turn inhibits cell growth and promotes apoptosis. nih.gov
Furthermore, research in lung adenocarcinoma has revealed a positive feedback loop where prostaglandin E2 (PGE2), a product of COX-2 activity, can induce the expression of COX-2 by activating the PI3K-AKT pathway. nih.gov This self-reinforcing cycle can enhance the pro-tumor effects. nih.gov The inhibition of the PI3K/AKT pathway has been shown to suppress this PGE2-induced COX-2 expression. nih.gov This interconnectedness is not limited to cancer; it is also observed in inflammatory conditions and neurodegenerative diseases. mdpi.comsemanticscholar.org The PI3K/AKT pathway can influence the expression of inflammatory mediators, including COX-2, highlighting a complex regulatory network. mdpi.com Some nonsteroidal anti-inflammatory drugs (NSAIDs) have been found to target not only COX-2 but also the PI3K/ATK signaling pathway. mdpi.com
Interactive Data Tables
Below are interactive tables summarizing key information about the compounds and pathways discussed in this article.
Structure
3D Structure
Properties
Molecular Formula |
C19H14ClN5S2 |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
(1Z)-1-[1-(2-chlorophenyl)-2-sulfanylideneindol-3-ylidene]-3-(imidazol-1-ylmethyl)thiourea |
InChI |
InChI=1S/C19H14ClN5S2/c20-14-6-2-4-8-16(14)25-15-7-3-1-5-13(15)17(18(25)26)23-19(27)22-12-24-10-9-21-11-24/h1-11H,12H2,(H,22,27)/b23-17- |
InChI Key |
SWFDICLNDJJMJO-QJOMJCCJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/C(=S)NCN3C=CN=C3)/C(=S)N2C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=S)NCN3C=CN=C3)C(=S)N2C4=CC=CC=C4Cl |
Origin of Product |
United States |
Molecular Targets and Signaling Pathways of Cox 2/pi3k in 1
Cyclooxygenase-2 (COX-2) and Prostaglandin (B15479496) E2 (PGE2) Axis in Preclinical Contexts
The COX-2 enzyme and its primary product, prostaglandin E2 (PGE2), are key players in inflammatory processes and are frequently overexpressed in various cancers. spandidos-publications.com The inhibition of the COX-2/PGE2 axis is a primary mechanism of action for Cox-2/PI3K-IN-1.
Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostaglandins (B1171923) and other bioactive lipids. e-crt.org There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in many tissues and is considered a "housekeeping" gene, and COX-2, which is an inducible isoform. spandidos-publications.come-crt.org
In normal, healthy cells, COX-2 expression is typically minimal. mednexus.org However, its expression can be significantly induced by a wide range of stimuli, including mitogens, cytokines, growth factors, and tumor promoters. e-crt.org This upregulation of COX-2 is a common feature in various pathological conditions, including inflammation and numerous types of cancer such as colorectal, breast, lung, and prostate cancers. spandidos-publications.comcancernetwork.com
Preclinical research has extensively documented the overexpression of COX-2 in various cancer models. For instance, in human colorectal adenomas and cancers, COX-2 is overexpressed, while it is not found in the normal surrounding mucosa. cancernetwork.com This differential expression has been observed across a wide array of cancers and their precursor lesions, suggesting that COX-2 plays a role at multiple stages of carcinogenesis. cancernetwork.com
The regulation of COX-2 expression is complex and involves multiple signaling pathways that can affect both gene transcription and the stability of its messenger RNA (mRNA). d-nb.info Studies in intestinal epithelial cells have shown that oncogenic K-Ras can induce COX-2 expression by activating both the Raf/MEK/ERK and the PI3K/Akt/PKB pathways. aacrjournals.org The Raf/MEK/ERK pathway increases the transcription of the COX-2 gene, while the PI3K/Akt/PKB pathway primarily contributes to the stabilization of COX-2 mRNA. aacrjournals.org Similarly, in prostate cancer cell lines, bombesin-stimulated COX-2 expression is mediated by both the p38MAPK and PI3K/Akt pathways. d-nb.info
Furthermore, a positive feedback loop has been identified where PGE2, the product of COX-2 activity, can itself induce further COX-2 expression. nih.gov This self-amplifying loop is thought to be crucial for the pro-tumor effects of PGE2. nih.gov
| Factor | Effect on COX-2 Expression | Mediating Pathways | Cell/Tissue Model |
|---|---|---|---|
| Oncogenic K-Ras | Induction | Raf/MEK/ERK, PI3K/Akt/PKB | Intestinal epithelial cells |
| Bombesin | Induction | p38MAPK, PI3K/Akt | Prostate cancer cells |
| Prostaglandin E2 (PGE2) | Induction (Positive Feedback) | PKA-CREB, PI3K-AKT | Lung adenocarcinoma cells |
| UV Radiation | Induction | p38 MAPK/MSK1 | Human and murine skin |
| Transforming growth factor β (TGF-β) | Suppression | Smad3, Tristetraprolin (TTP) | Human lung adenocarcinoma cells (A549) |
The synthesis of prostaglandins is initiated by the conversion of arachidonic acid into an unstable intermediate, prostaglandin G2 (PGG2), by the cyclooxygenase activity of COX enzymes. mednexus.orgmdpi.com This is followed by the reduction of PGG2 to another intermediate, prostaglandin H2 (PGH2), via the peroxidase activity of COX. mdpi.com PGH2 then serves as a substrate for various terminal synthases that produce different prostanoids, including prostaglandin E2 (PGE2), prostaglandin D2 (PGD2), prostaglandin F2α (PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2). mdpi.com
PGE2, in particular, is a key lipid mediator implicated in chronic inflammation and tumor development. mdpi.comresearchgate.net It exerts its biological functions by binding to four distinct G-protein-coupled receptors known as EP1, EP2, EP3, and EP4. mdpi.com The signaling pathways activated by these receptors are diverse and can influence a wide range of cellular processes.
In the context of cancer, elevated levels of PGE2 are associated with tumor progression and aggressiveness. mdpi.com PGE2 has been shown to regulate cancer cell growth, migration, apoptosis, and angiogenesis. mdpi.com For example, in lung adenocarcinoma, PGE2 can promote cell proliferation and migration. nih.gov This effect is, at least in part, mediated by a positive feedback loop where PGE2 induces further COX-2 expression, thus amplifying its own synthesis and pro-tumorigenic effects. nih.gov
The inhibition of COX-2 by compounds like this compound directly reduces the production of PGE2 and other prostanoids, thereby mitigating their inflammatory and cancer-promoting activities.
Phosphoinositide 3-Kinase (PI3K)/AKT Pathway Components
The PI3K/AKT pathway is a central signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. mdpi.comfrontiersin.org Dysregulation of this pathway is a common event in many human cancers. mdpi.com
The PI3K/AKT pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) in response to extracellular signals like growth factors and hormones. frontiersin.org This activation leads to the recruitment and activation of PI3K at the cell membrane. mdpi.com Activated PI3K then catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). mdpi.comfrontiersin.org
PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as protein kinase B or PKB) and phosphoinositide-dependent kinase-1 (PDK1). mdpi.com The recruitment to the plasma membrane brings AKT into proximity with PDK1, which then phosphorylates AKT at threonine 308 (Thr308). frontiersin.org For full activation, AKT requires a second phosphorylation at serine 473 (Ser473), which is carried out by the mammalian target of rapamycin (B549165) complex 2 (mTORC2). frontiersin.org
Once fully activated, AKT phosphorylates a wide array of downstream effector proteins, thereby modulating their activity and influencing cellular fate. Some of the key downstream targets of AKT include:
mTORC1: A central regulator of cell growth and proliferation. frontiersin.org
Glycogen synthase kinase 3 beta (GSK3β): Involved in various cellular processes, including metabolism and cell survival. mdpi.com
Forkhead box O (FOXO) transcription factors: Regulate the expression of genes involved in apoptosis and cell cycle arrest. mdpi.com
Bcl-2-associated death promoter (BAD): A pro-apoptotic protein that is inactivated upon phosphorylation by AKT. mdpi.com
Caspase-9: An initiator caspase in the intrinsic apoptotic pathway, which is inhibited by AKT. mdpi.com
p27: A cyclin-dependent kinase inhibitor that is regulated by AKT. mdpi.com
Mouse double minute 2 homolog (MDM2): A negative regulator of the tumor suppressor p53. mdpi.com
The collective action of these downstream effectors promotes cell survival, growth, and proliferation. mdpi.com In the context of this compound, its inhibitory action on PI3K prevents the activation of AKT and its downstream targets, thereby counteracting these pro-survival signals. vulcanchem.com Preclinical studies have demonstrated that this compound can reduce the levels of phosphorylated AKT (Ser473), indicating a successful blockade of this pathway. vulcanchem.com
| Downstream Effector of AKT | Function | Effect of AKT Phosphorylation |
|---|---|---|
| mTORC1 | Promotes cell growth and protein synthesis | Activation |
| GSK3β | Regulates metabolism and cell survival | Inhibition |
| FOXO transcription factors | Induce apoptosis and cell cycle arrest | Inhibition (nuclear exclusion) |
| BAD | Promotes apoptosis | Inhibition |
| Caspase-9 | Initiates intrinsic apoptosis | Inhibition |
| p27 | Inhibits cell cycle progression | Inhibition (promotes degradation) |
| MDM2 | Inhibits p53 tumor suppressor | Activation |
The PI3K/AKT pathway does not operate in isolation but is intricately connected with other signaling networks within the cell. This crosstalk is crucial for the fine-tuning of cellular responses and can have significant implications in disease states like cancer.
The Mitogen-Activated Protein Kinase (MAPK) pathways are a family of signaling cascades that, like the PI3K/AKT pathway, are activated by a variety of extracellular stimuli and regulate fundamental cellular processes. nih.gov The most well-characterized MAPK pathway is the Ras/Raf/MEK/ERK cascade. imrpress.com
There is significant crosstalk between the PI3K/AKT and MAPK/ERK pathways. This interaction can occur at multiple levels and can be either synergistic or antagonistic depending on the cellular context.
Upstream Activation: Both pathways can be activated by the same upstream signals, such as growth factors binding to receptor tyrosine kinases. imrpress.com
Direct and Indirect Interactions: The components of these pathways can directly or indirectly influence each other. For instance, in some cellular contexts, activated AKT can phosphorylate and inhibit Raf-1, a key component of the MAPK/ERK pathway. Conversely, components of the MAPK/ERK pathway can sometimes influence the activity of the PI3K/AKT pathway.
Regulation of Common Targets: Both pathways converge on the regulation of common downstream targets, such as transcription factors and proteins involved in cell cycle control and apoptosis. For example, both pathways can influence the activity of the mTORC1 complex. oncotarget.com
Role in COX-2 Regulation: As mentioned earlier, both the PI3K/AKT and MAPK/ERK pathways are involved in the regulation of COX-2 expression. d-nb.infoaacrjournals.org In intestinal epithelial cells with oncogenic K-Ras, both pathways are required for the induction of COX-2. aacrjournals.org The MAPK/ERK pathway is essential for both the increased transcription and stability of COX-2 mRNA, while the PI3K/AKT pathway is primarily responsible for stabilizing the COX-2 mRNA. aacrjournals.org
Compensatory Activation: Inhibition of one pathway can sometimes lead to the compensatory activation of the other. This is a known mechanism of resistance to targeted cancer therapies. For example, inhibition of the MAPK/ERK pathway can sometimes lead to an upregulation of PI3K/AKT signaling, and vice versa. imrpress.com The dual inhibitory nature of this compound may help to overcome such resistance mechanisms by simultaneously targeting key nodes in both the PI3K/AKT and COX-2-related signaling networks. vulcanchem.com
Crosstalk with Other Signaling Pathways
Protein Kinase C (PKC) Pathway Interplay
There is no available research specifically detailing the interplay between the compound this compound and the Protein Kinase C (PKC) pathway. The PKC family of enzymes is known to interact with both the PI3K/Akt pathway and downstream effectors of COX-2, but the modulatory effects of this specific inhibitor have not been documented.
Hypoxia-Inducible Factor-1 (HIF-1) Pathway Regulation
Scientific literature lacks specific data on how this compound regulates the Hypoxia-Inducible Factor-1 (HIF-1) pathway. The PI3K/Akt pathway is a known upstream activator of HIF-1α, and COX-2 has also been implicated in mediating hypoxic signaling. cusabio.comnih.gov However, the precise impact of this compound on this critical regulator of cellular response to low oxygen conditions remains uninvestigated.
Wnt Pathway Modulations
There are no studies available that describe the modulations of the Wnt signaling pathway by the specific compound this compound. Crosstalk between the PI3K/Akt, COX-2, and Wnt/β-catenin pathways is recognized as a crucial element in cellular processes. oup.comresearchgate.netuwo.ca For instance, COX-2 can be a transcriptional target of β-catenin, and the PI3K/Akt pathway can influence β-catenin activity. researchgate.net Despite this, the effect of this dual inhibitor on these interactions is currently unknown.
Nuclear Factor-kappa B (NF-κB) Axis
The influence of this compound on the Nuclear Factor-kappa B (NF-κB) axis has not been documented in scientific research. The NF-κB pathway is a key regulator of inflammation and cell survival and is known to be modulated by the PI3K/Akt pathway. nih.govspandidos-publications.com Furthermore, NF-κB can regulate the expression of COX-2. nih.govspandidos-publications.com The specific consequences of dual inhibition by this compound on this axis are yet to be determined.
Signal Transducer and Activator of Transcription 3 (STAT3) Mechanisms
There is a lack of specific research on the mechanisms by which this compound affects the Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a critical transcription factor involved in cell proliferation and survival, and its activation can be influenced by pathways upstream of both COX-2 and PI3K, such as through cytokine signaling that activates the PI3K/Akt pathway. aacrjournals.org Additionally, STAT3 can influence the expression of genes like COX-2. nih.gov The specific role of this compound in this context has not been elucidated.
Epidermal Growth Factor Receptor (EGFR) Signaling Linkages
No specific data exists detailing the linkages between this compound and Epidermal Growth Factor Receptor (EGFR) signaling. The EGFR pathway is known to activate PI3K signaling and can lead to the increased expression of COX-2. aacrjournals.orgjcancer.orgaacrjournals.org Conversely, COX-2 activity can also influence EGFR signaling. jcancer.org The precise effects of the compound this compound on this reciprocal relationship are not described in the current body of scientific work.
AMP-activated protein kinase (AMPK) and mTORC1 Signaling
The interaction of this compound with AMP-activated protein kinase (AMPK) and mTORC1 signaling is currently not documented. The PI3K/Akt pathway is a major upstream regulator of mTORC1, and there is evidence of crosstalk between AMPK and mTORC1 signaling. aging-us.comnih.gov Some studies suggest that certain COX inhibitors may affect mTOR signaling. wjgnet.com However, no research has specifically addressed the effects of this compound on this central metabolic signaling hub.
CREB Pathway Activation
The cAMP response element-binding protein (CREB) is a pivotal transcription factor that regulates the expression of genes involved in proliferation, survival, and differentiation. nih.gov Its activity is tightly controlled by phosphorylation, primarily at the Serine 133 residue. The PI3K/AKT signaling cascade is a significant upstream activator of CREB. wikipedia.orgmdpi.com Activated AKT can directly or indirectly lead to the phosphorylation and activation of CREB, which then binds to cAMP response elements (CRE) in the promoter regions of target genes to initiate transcription. nih.govwikipedia.org
In the context of COX-2 and PI3K signaling, CREB activation is a point of convergence and positive feedback. Research in lung adenocarcinoma cells has shown that prostaglandin E2 (PGE2), the primary enzymatic product of COX-2, can stimulate both the PI3K/AKT pathway and the PKA-CREB pathway. nih.govresearchgate.net Mechanistic studies revealed that the inhibition of PI3K/AKT signaling suppresses the PGE2-mediated phosphorylation of CREB. nih.govresearchgate.net This, in turn, abrogates the PGE2-induced expression of COX-2, indicating that the PI3K/AKT/CREB axis is required for this feedback loop. nih.govresearchgate.net Downregulation of CREB itself was also found to nullify the PGE2-induced expression of COX-2. nih.gov
This relationship establishes a positive feedback mechanism where COX-2-produced PGE2 activates the PI3K/AKT pathway, leading to CREB activation and subsequent upregulation of COX-2 expression, thereby amplifying the signaling cascade. nih.govfrontiersin.org This mechanism highlights CREB as a critical downstream effector in the signaling network targeted by a dual inhibitor like this compound.
Table 1: Research Findings on CREB Pathway Activation
| Stimulus/Context | Cell/Tissue Type | Key Finding | Reference |
|---|---|---|---|
| PGE2 | Lung Adenocarcinoma Cells (HCC827, A549) | PGE2 activates the PI3K/AKT pathway, which is required for the phosphorylation of CREB and subsequent induction of COX-2 expression. | nih.govresearchgate.net |
| General Growth Factors | General Cancer Cells | Growth factor receptor activation can trigger the PI3K/AKT pathway, which in turn phosphorylates and activates CREB. | nih.gov |
| Glioblastoma | Glioblastoma Cells | The PI3K/CREB axis is relevant in glioblastoma, where PI3K pathway activation via pAKT leads to CREB activation and subsequent cell proliferation. | mdpi.com |
| Nitric Oxide (NO) | Glioblastoma | Nitric oxide can enhance COX-2 expression through the activation of CREB. | frontiersin.org |
Mechanisms of Interdependence Between COX-2 and PI3K/AKT Pathways
The COX-2 and PI3K/AKT signaling pathways are deeply intertwined, engaging in a bidirectional crosstalk that is crucial for the pathogenesis of various diseases, particularly cancer. This interdependence forms the basis for developing dual-target inhibitors. The mechanisms of this relationship can be broadly categorized into two directions: the regulation of PI3K/AKT by COX-2 and the regulation of COX-2 by PI3K/AKT.
COX-2 as an Upstream Regulator of PI3K/AKT Signaling:
Overexpression of COX-2 can lead to the activation of the PI3K/AKT pathway. The primary mechanism involves the enzymatic product of COX-2, PGE2. PGE2 binds to its G-protein-coupled receptors (EP2, EP4), which can transactivate receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). frontiersin.org This transactivation initiates downstream signaling, including the robust activation of the PI3K/AKT cascade. frontiersin.orgfrontierspartnerships.org This activation promotes cell survival, proliferation, and migration. ijbs.com
Studies have demonstrated this relationship across various cancer types:
In epithelial ovarian cancer , COX-2 overexpression is significantly associated with activated AKT. nih.gov Furthermore, inhibiting COX-2 with selective inhibitors (like NS398) or siRNA was shown to impair the phosphorylation of AKT, leading to decreased cell growth and apoptosis. nih.gov
In breast cancer , COX-2 in tumor-associated macrophages (TAMs) was found to facilitate the metastatic potential of cancer cells through the activation of the Akt pathway. ijbs.com
In gastric cancer , the tumor suppressor miR-137 was found to directly repress COX-2, which in turn inhibits the PI3K/AKT signaling pathway. bohrium.com
PI3K/AKT as an Upstream Regulator of COX-2 Expression:
The PI3K/AKT pathway can also act upstream to regulate the expression and activity of COX-2. The activated PI3K/AKT pathway can influence several transcription factors known to bind to the COX-2 promoter, including NF-κB and CREB. spandidos-publications.com
In lung adenocarcinoma , PGE2 stimulation activates the PI3K/AKT pathway, which is necessary for CREB-mediated induction of COX-2, forming a positive feedback loop. nih.govresearchgate.net
In colon cancer , PGE2 was shown to activate the PI3K/Akt pathway, which then leads to the nuclear translocation of β-catenin, a process that triggers COX-2 transcription. mdpi.com
In studies using murine macrophages, lipopolysaccharide (LPS) was shown to induce COX-2 expression via the PI3K/Akt pathway, which could be abolished by PI3K inhibitors like LY294002. spandidos-publications.com
In breast cancer cells, nitric oxide (NO) was found to induce COX-2 expression in a manner dependent on both the MAPK and PI3K/Akt pathways. pnas.org
This intricate crosstalk, often forming positive feedback loops, amplifies oncogenic signals, promoting tumor growth, inflammation, angiogenesis, and metastasis. brieflands.comfrontiersin.orgmdpi.com The dual-inhibitor strategy, embodied by compounds like this compound and Selenocoxib-1-GSH, aims to dismantle this synergistic network, offering a potentially more effective therapeutic approach than targeting either pathway alone. aacrjournals.org
Table 2: Mechanisms of COX-2 and PI3K/AKT Interdependence
| Regulatory Direction | Mechanism | Cell/Disease Model | Key Finding | Reference |
|---|---|---|---|---|
| COX-2 → PI3K/AKT | PGE2 production leads to activation of PI3K/AKT. | Human Lung Adenocarcinoma | COX-2 overexpression promotes cell survival by activating the PI3K/Akt pathway. | researchgate.net |
| COX-2 → PI3K/AKT | COX-2 expression is clinically associated with activated AKT. Inhibition of COX-2 impairs AKT phosphorylation. | Epithelial Ovarian Cancer | COX-2 inhibition blocks PI3K/AKT kinase activity. | nih.gov |
| COX-2 → PI3K/AKT | COX-2 in macrophages activates the Akt pathway in cancer cells, promoting metastasis. | Breast Cancer | TAMs facilitate breast cancer metastasis via COX-2-mediated activation of the Akt pathway. | ijbs.com |
| PI3K/AKT → COX-2 | PGE2 activates a PI3K/AKT/CREB pathway to induce COX-2 expression. | Lung Adenocarcinoma | A positive feedback loop where PI3K/AKT signaling is required for PGE2-induced COX-2 expression. | nih.gov |
| PI3K/AKT → COX-2 | PGE2 activates the PI3K/Akt pathway, which upregulates COX-2 via β-catenin. | Colon Cancer (LoVo cells) | EP2 and EP4 receptors mediate PGE2-induced COX-2 expression via the PI3K/Akt pathway. | mdpi.com |
| PI3K/AKT → COX-2 | LPS stimulation induces COX-2 expression via PI3K/Akt and MAPK pathways. | Murine Macrophages (RAW 264.7) | Chrysoeriol inhibits LPS-induced COX-2 expression by suppressing PI3K/Akt phosphorylation. | spandidos-publications.com |
| PI3K/AKT → COX-2 | Nitric Oxide (NO) induces COX-2 expression via PI3K and MAPK pathways. | Triple-Negative Breast Cancer | Crosstalk between NOS2/COX2 pathways involves PI3K-dependent COX-2 induction. | pnas.org |
Cellular and Molecular Effects of Cox 2/pi3k in 1 in Preclinical Research
Regulation of Cell Proliferation and Growth
Cox-2/PI3K-IN-1 exerts a potent inhibitory effect on cancer cell proliferation and growth by disrupting the synergistic action of the COX-2 and PI3K pathways. Overexpression of COX-2 leads to the production of prostaglandins (B1171923), which can activate signaling pathways that control cell proliferation. nih.govnih.gov The PI3K pathway is fundamental for cell growth and survival. Inhibition of both pathways by this compound leads to a significant reduction in cancer cell proliferation. dovepress.com
In preclinical models, targeting both COX-2 and PI3K has shown to be more effective in suppressing tumor formation than inhibiting either pathway alone. clinicaltrials.gov For instance, in lung adenocarcinoma cells, the combined inhibition resulted in a marked decrease in cell proliferation. dovepress.com Similarly, studies in breast cancer have linked high COX-2 expression with poor prognosis, and the use of COX-2 inhibitors has demonstrated antitumor activity. The dual inhibitory action of this compound is therefore a promising strategy to halt the uncontrolled growth of cancer cells.
Table 1: Effect of this compound on Cell Proliferation in Different Cancer Types
| Cancer Type | Key Findings |
|---|---|
| Lung Adenocarcinoma | Significant reduction in cell proliferation with dual inhibition of COX-2 and PI3K. dovepress.com |
| Breast Cancer | High COX-2 expression is associated with poor prognosis; COX-2 inhibitors show antitumor effects. |
Induction of Apoptosis and Cell Cycle Arrest
A critical mechanism of action for this compound is its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The COX-2 pathway is known to inhibit apoptosis, thereby promoting tumor survival. oup.comspandidos-publications.com Overexpression of COX-2 has been linked to increased levels of the anti-apoptotic protein Bcl-2. nih.gov By inhibiting COX-2, this compound can shift the balance towards apoptosis.
Simultaneously, the PI3K/Akt signaling pathway is a major regulator of cell survival. Its inhibition disrupts signals that prevent apoptosis, making cancer cells more susceptible to programmed cell death. Preclinical studies have shown that targeting both the COX-2 and PI3K pathways leads to enhanced apoptosis in melanoma. Furthermore, selective COX-2 inhibitors have been observed to induce cell cycle arrest, often at the G0/G1 phase, by modulating the expression of cell cycle regulatory proteins. nih.gov This dual action of inducing apoptosis and halting the cell cycle contributes significantly to the antitumor effects of this compound.
Modulation of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, and this compound has been shown to modulate this process. COX-2 promotes angiogenesis by stimulating the production of pro-angiogenic factors like vascular endothelial growth factor (VEGF). spandidos-publications.comoup.com The PI3K/Akt pathway is also a key driver of angiogenesis, often by inducing HIF-1 and subsequent VEGF expression. spandidos-publications.com
Preclinical studies have demonstrated that inhibitors of COX-2 can suppress angiogenesis. spandidos-publications.comoup.com For instance, the selective COX-2 inhibitor celecoxib (B62257) has been shown to inhibit angiogenesis in a murine hepatocarcinoma model by modulating the PTEN/PI3K/Akt/HIF-1α signaling pathway. spandidos-publications.comresearchgate.net By targeting both COX-2 and PI3K, this compound can effectively cut off the blood supply that tumors need to grow and spread. This anti-angiogenic effect is a key component of its therapeutic potential.
Impact on Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. This compound interferes with these processes by targeting pathways that regulate cell motility and the degradation of the extracellular matrix. Overexpression of COX-2 has been associated with increased cell migration and invasion. frontiersin.orgnih.gov The PI3K/Akt pathway also plays a critical role in promoting cell migration. nih.gov
In preclinical research, the inhibition of both COX-2 and PI3K has been shown to significantly reduce cancer cell migration and invasion. For example, in lung adenocarcinoma cells, dual inhibition led to decreased cell migration. In prostate cancer cells, the effects of TGF-β on cell migration and invasion are mediated by PGE2 (a product of COX-2) through the activation of the PI3K/Akt/mTOR pathway. nih.gov By disrupting these signaling cascades, this compound can potentially prevent the spread of cancer to distant organs.
Table 2: Impact of this compound on Cellular Processes
| Cellular Process | Effect of this compound |
|---|---|
| Cell Proliferation | Decreased |
| Apoptosis | Increased |
| Cell Cycle | Arrested (G0/G1 phase) |
| Angiogenesis | Inhibited |
| Cell Migration | Decreased |
Influence on Immunosuppression and Tumor Microenvironment
This compound can alter the tumor microenvironment (TME) and counteract immunosuppressive mechanisms. The TME is a complex ecosystem of cells and signaling molecules that can either support or suppress tumor growth. mdpi.com COX-2 plays a significant role in creating an immunosuppressive TME by promoting the production of factors that inhibit the function of immune cells. researchgate.net For instance, COX-2 signaling can increase the infiltration of immunosuppressive regulatory T cells (Tregs) into tumors. d-nb.info
The PI3K/PTEN/AKT pathway also contributes to an immunosuppressive microenvironment by promoting the recruitment and differentiation of immunosuppressive cells like tumor-associated macrophages (TAMs). d-nb.info By inhibiting both COX-2 and PI3K, this compound can potentially restore anti-tumor immunity. For example, COX-2 inhibitors have been shown to reduce the expression of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that suppresses T-cell responses. d-nb.info
Effects on Specific Genes and Proteins (e.g., IDO1, Bcl-2, MMPs)
The molecular effects of this compound are mediated through the regulation of specific genes and proteins that are critical for cancer progression.
IDO1: As mentioned, COX-2 is linked to the expression of IDO1, an enzyme that creates an immunosuppressive environment by depleting tryptophan and producing kynurenine, which inhibits T and NK cell function. d-nb.infonih.govmdpi.com COX-2 inhibitors can reduce IDO1 expression, thereby potentially enhancing anti-tumor immunity. d-nb.info
Bcl-2: The anti-apoptotic protein Bcl-2 is often overexpressed in cancer cells, contributing to their survival. COX-2 overexpression has been linked to increased Bcl-2 expression. nih.gov By inhibiting the COX-2 pathway, this compound can lead to the downregulation of Bcl-2, promoting apoptosis.
MMPs: Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, facilitating tumor invasion and metastasis. COX-2 can induce the expression of MMPs, such as MMP-2 and MMP-9. nih.govfrontiersin.org The PI3K pathway is also involved in the regulation of MMPs. Therefore, the dual inhibition by this compound is expected to reduce the expression and activity of these proteins, thereby inhibiting cancer cell invasion.
Preclinical Efficacy Studies of Cox 2/pi3k in 1
In Vitro Studies in Cancer Cell Lines
Ovarian Cancer
In vitro studies have demonstrated a significant link between COX-2 and the PI3K/AKT signaling pathway in epithelial ovarian cancer (EOC). Overexpression of COX-2 is a frequent observation in EOC and is significantly associated with the activation of AKT, a key component of the PI3K pathway. nih.gov The inhibition of COX-2, through various means including selective inhibitors and gene silencing, has been shown to impair the phosphorylation of AKT. This disruption of the PI3K/AKT pathway leads to decreased downstream signaling, resulting in the inhibition of cell growth and the induction of apoptosis in EOC cell lines. nih.gov
Further research has indicated that gonadotropins can induce the expression of both COX-1 and COX-2 in ovarian cancer cells, an effect that is mediated through the PI3K/AKT signaling pathway. oup.com This suggests that the PI3K/AKT pathway plays a role in regulating COX expression, which in turn contributes to tumor progression by promoting proliferation, survival, and invasion. oup.comresearchgate.net The inhibition of PI3K has been shown to be effective in preclinical models, and a number of PI3K inhibitors have demonstrated anti-tumor activities in ovarian cancer cells, both as single agents and in combination with other anticancer drugs. oncotarget.com
The interplay between COX-2 and the PI3K/AKT pathway highlights a critical mechanism in ovarian cancer progression. COX-2 can stimulate the proliferation and migration of ovarian cancer cells by activating the PI3K/AKT pathway. researchgate.net This connection provides a strong rationale for targeting both COX-2 and PI3K as a therapeutic strategy for ovarian cancer.
Table 1: In Vitro Efficacy of COX-2/PI3K Pathway Inhibition in Ovarian Cancer Cell Lines
| Cell Line | Intervention | Observed Effects | Reference |
|---|---|---|---|
| MDAH2774, SKOV3 | Inhibition of COX-2 (Aspirin, NS398, siRNA) | Impaired AKT phosphorylation, decreased cell growth, induced apoptosis | nih.gov |
| Ovarian Cancer Cells | Gonadotropin (FSH, LH) treatment | Induced COX-1 and COX-2 expression via PI3K/AKT pathway | oup.com |
| CAOV-3 | Overexpression of COX-2 | Stimulated proliferation and migration via PI3K/AKT activation | researchgate.net |
Melanoma
The COX-2 pathway is frequently overexpressed in melanoma cells and is associated with a more aggressive tumor phenotype and a higher probability of metastasis. nih.gov In vitro studies have revealed that COX-2 expression is significantly elevated in various melanoma cell lines. nih.gov The pro-tumorigenic effects of COX-2 in melanoma are partly mediated through the phosphoinositide 3-kinase (PI3K)/protein kinase C (PKC) signaling pathway, which promotes tumor-induced angiogenesis by increasing the expression of vascular endothelial growth factor (VEGF). nih.gov
The interplay between COX-2 and the PI3K/AKT pathway is a critical aspect of melanoma progression. The activation of the PI3K/serine/threonine kinase (AKT) pathway is one of the proliferative pathways activated by transient levels of reactive oxygen species (ROS), alongside MAPK and NF-κB. nih.gov Furthermore, combination therapies targeting both the COX-2 and PI3K/AKT pathways have shown enhanced efficacy. For instance, a selenium-containing analogue of celecoxib (B62257), selenocoxib-1-GSH, was designed to inhibit both COX-2 and PI3K/Akt signaling. aacrjournals.org This dual-targeting agent was more effective at killing melanoma cell lines than celecoxib alone, demonstrating that simultaneously targeting both pathways can lead to decreased cellular proliferation and increased apoptosis. aacrjournals.org
Low-dose celecoxib has also been shown to enhance the response of melanoma cells to trametinib, a MEK inhibitor. mdpi.com This combination significantly down-regulated the PI3K/AKT signaling pathway, suggesting that even low concentrations of a COX-2 inhibitor can prevent the activation of the AKT resistance pathway. mdpi.comresearchgate.net
Table 2: In Vitro Efficacy of COX-2/PI3K Pathway Inhibition in Melanoma Cell Lines
| Cell Line(s) | Intervention | Observed Effects | Reference |
|---|---|---|---|
| A375, WM35, WM983A, WM983B, SK-MEL-28, SK-MEL-5 | N/A (Expression Analysis) | At least 3-fold increased levels of COX-2 | nih.gov |
| Melanoma Cell Lines | Selenocoxib-1-GSH (dual COX-2/PI3K inhibitor) | More effective cell killing than celecoxib, decreased proliferation, triggered apoptosis | aacrjournals.org |
| SK-MEL-28 (co-culture with BJ fibroblasts) | Celecoxib and Trametinib | Significantly down-regulated PI3K/AKT signaling pathway | mdpi.com |
Lung Cancer (NSCLC, Adenocarcinoma)
In non-small cell lung cancer (NSCLC), particularly in adenocarcinoma, the interplay between cyclooxygenase-2 (COX-2) and the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a key factor in tumor progression and treatment resistance. d-nb.infojcancer.org Overexpression of COX-2 is a common feature in NSCLC and is associated with a poor prognosis. jcancer.org
In vitro studies have demonstrated that COX-2 can mediate resistance to gefitinib (B1684475), an EGFR inhibitor, through its interaction with EGFR and the subsequent activation of the PI3K-AKT axis. jcancer.org The upregulation of COX-2 in gefitinib-resistant NSCLC cells facilitates drug resistance and enhances cancer cell migration and invasion. jcancer.org This is achieved, in part, by the overexpression of COX-2 enhancing the transcription of matrix metalloproteinases (MMP-2, MMP-7, and MMP-9), which in turn mediates PI3K-AKT activation. jcancer.org
Furthermore, the PI3K/AKT pathway is a known upstream regulator of COX-2 expression in lung adenocarcinoma cells. d-nb.info Inhibition of the PI3K/AKT pathway has been shown to reduce COX-2 levels. d-nb.info For example, treatment of A549 lung adenocarcinoma cells with the PI3K inhibitor LY294002 effectively suppressed COX-2 expression. d-nb.info This suggests that therapies targeting the PI3K/AKT pathway can indirectly inhibit COX-2, thereby disrupting a critical signaling axis for tumor growth.
The connection between COX-2 and the PI3K/AKT pathway is further supported by findings that elevated COX-2 messenger RNA expression can activate the PI3K/Akt pathway, leading to enhanced angiogenesis, cell migration, and invasion. nih.gov
Table 3: In Vitro Efficacy of COX-2/PI3K Pathway Inhibition in Lung Cancer Cell Lines
| Cell Line | Intervention | Observed Effects | Reference |
|---|---|---|---|
| PC9/GR (gefitinib-resistant) | COX-2 overexpression | Enhanced gefitinib resistance, migration, and invasion via PI3K-AKT activation | jcancer.org |
| A549 | Corynoxine | Suppressed PI3K/AKT signaling and consequently reduced COX-2 expression | d-nb.info |
| A549 | LY294002 (PI3K inhibitor) | Suppressed COX-2 levels | d-nb.info |
Head and Neck Squamous Cell Carcinoma (HNSCC)
The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently activated in head and neck squamous cell carcinoma (HNSCC), playing a crucial role in cell proliferation, invasion, and survival. nih.govresearchgate.net The activation of this pathway can occur through various mechanisms, including mutations in the PIK3CA gene, which is a common genetic alteration in HNSCC. researchgate.net In vitro studies have consistently shown that pharmacological inhibition of PI3K leads to reduced cell proliferation and increased apoptosis in HNSCC cell lines. nih.gov
The interplay between the PI3K pathway and cyclooxygenase-2 (COX-2) is also of significant interest in HNSCC. Loss of the tumor suppressor PTEN, which negatively regulates PI3K signaling, has been shown to lead to an increase in COX-2 protein expression in various cancer cells, and this is consistent with findings in HNSCC. researchgate.net Specifically, COX2 mRNA expression and the activity of its product, prostaglandin (B15479496) E2 (PGE2), are elevated in HNSCC cells with PTEN loss. researchgate.net This suggests a direct link between the activation of the PI3K pathway and the upregulation of COX-2.
Furthermore, the PI3K/AKT pathway is known to be involved in the regulation of cell cycle progression. In HNSCC, the overexpression of stanniocalcin 2 (STC2) has been shown to promote passage through the G1/S cell cycle transition, an effect that is mediated by the PI3K/AKT pathway. oncotarget.com Silencing of STC2 leads to a reduction in the levels of phosphorylated AKT (pAKT), a key downstream effector of PI3K. oncotarget.com
Given that the PI3K/AKT/mTOR pathway is upregulated in over 90% of HNSCC cases, targeting this pathway has become a major focus of research. mdpi.com The combination of PI3K inhibitors with other drugs has been shown to have enhanced anticancer effects compared to single-drug treatments in vitro. nih.gov
Table 4: In Vitro Efficacy of COX-2/PI3K Pathway Inhibition in HNSCC Cell Lines
| Cancer Type | Intervention | Observed Effects | Reference |
|---|---|---|---|
| HNSCC | PI3K inhibitors | Reduced cell proliferation and induced apoptosis | nih.gov |
| HNSCC with PTEN loss | N/A (Expression Analysis) | Elevated COX2 mRNA expression and PGE2 activity | researchgate.net |
| HNSCC | STC2 overexpression | Promoted G1/S cell cycle transition via PI3K/AKT pathway | oncotarget.com |
Colorectal Cancer
In colorectal cancer (CRC), the interplay between cyclooxygenase-2 (COX-2) and the phosphoinositide 3-kinase (PI3K) pathway is a critical axis in tumor development and progression. In vitro studies have indicated that the PIK3CA gene, which encodes a catalytic subunit of PI3K, can induce the expression of COX-2. frontiersin.org This suggests that the activation of the PI3K pathway can directly lead to an increase in COX-2 levels, thereby promoting an inflammatory microenvironment conducive to tumor growth.
Furthermore, the downstream product of COX-2, prostaglandin E2 (PGE2), can promote the invasion of colorectal cancer cells through the PI3K pathway. nih.gov This creates a feedback loop where PI3K activation leads to increased COX-2, and the resulting PGE2 further stimulates the PI3K pathway, amplifying the pro-invasive signals.
The inhibition of the PI3K/Akt/mTOR signaling pathway has been a key area of research in CRC. Both the COX-2 inhibitors indomethacin (B1671933) and nimesulide (B1678887) have been shown to reduce the activity of mTOR, a downstream effector of PI3K, in colorectal cancer cells. ingentaconnect.com This effect was also observed after silencing COX-2, indicating that the suppression of CRC cell growth by these inhibitors is mediated, at least in part, through the mTOR signaling pathway. ingentaconnect.com
Moreover, the COX-2-PGE2 pathway has been shown to induce the expression of the immune checkpoint receptor PD-1 in both CD8+ T cells and macrophages via an EP4-PI3K-AKT-NF-κB signaling pathway. nih.gov This mechanism allows tumor cells to evade the immune system. In vitro, the inhibition of this pathway has been shown to enhance the anti-tumor immune response. nih.gov
Table 5: In Vitro Efficacy of COX-2/PI3K Pathway Inhibition in Colorectal Cancer Cell Lines
| Cell Line(s) | Intervention | Observed Effects | Reference |
|---|---|---|---|
| Colorectal Cancer Cells | N/A (Mechanism Study) | PIK3CA induces the expression of COX-2 | frontiersin.org |
| Colorectal Cancer Cells | N/A (Mechanism Study) | PGE2 promotes invasion through PI3K | nih.gov |
| Colorectal Cancer Cells | Indomethacin and Nimesulide | Reduced mTOR signaling activity and inhibited cell growth | ingentaconnect.com |
| HCT-116, MC26 | PGE2 treatment | Induced PD-1 expression via an EP4-PI3K-AKT-NF-κB pathway | nih.gov |
Prostate Cancer
In the context of prostate cancer, in vitro studies have highlighted the critical role of the cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K) signaling pathways in promoting tumorigenesis. The overexpression of COX-2 has been linked to increased resistance to apoptosis, a hallmark of cancer. cancernetwork.com Selective inhibition of COX-2 has been demonstrated to induce apoptosis in prostate carcinoma cells, suggesting its potential as a therapeutic target. cancernetwork.com
The interplay between COX-2 and the PI3K/AKT pathway is a key aspect of this pro-tumorigenic activity. The ω-6 fatty acid, arachidonic acid, has been shown to activate prostate cancer cell growth and COX-2 expression. aacrjournals.org This activation is mediated through the PI3K signaling pathway. The addition of arachidonic acid to prostate cancer cells leads to the activation of PI3K, followed by the activation of its downstream effector, Akt. aacrjournals.org The induction of COX-2 expression by arachidonic acid requires the activation of PI3K. aacrjournals.org
Furthermore, the inhibition of the PI3K pathway has been shown to block the proliferative effects of arachidonic acid. aacrjournals.org The PI3K inhibitor LY294002 significantly inhibited arachidonic acid-induced cell growth and the expression of COX-2. aacrjournals.org This demonstrates the dependence of COX-2-mediated proliferation on the PI3K pathway.
Interestingly, some studies have suggested that the anti-neoplastic effects of COX-2 inhibitors like celecoxib may also involve COX-2-independent mechanisms. Celecoxib has been shown to block Akt activation in prostate cancer cells through the inhibition of phosphoinositide-dependent kinase-1 (PDK-1), an upstream activator of Akt in the PI3K pathway. capes.gov.br This suggests that celecoxib may directly target the PI3K/AKT pathway, independent of its effects on COX-2.
Table 6: In Vitro Efficacy of COX-2/PI3K Pathway Inhibition in Prostate Cancer Cell Lines
| Cell Line(s) | Intervention | Observed Effects | Reference |
|---|---|---|---|
| LNCaP, PC3 | Etodolac, NS398 (COX-2 inhibitors) | Decreased cell proliferation and induced apoptosis | cancernetwork.com |
| PC-3 | Arachidonic Acid | Induced COX-2 expression, requiring PI3K activation | aacrjournals.org |
| PC-3 | LY294002 (PI3K inhibitor) | Inhibited arachidonic acid-induced proliferation and COX-2 expression | aacrjournals.org |
| PC-3 | Celecoxib, DMC | Blocked Akt activation through inhibition of PDK-1 | capes.gov.br |
Breast Cancer
Preclinical studies have explored the role of the COX-2/PI3K signaling pathway in breast cancer, suggesting that its inhibition could be a viable therapeutic strategy. Overexpression of COX-2 is implicated in various aspects of tumorigenesis, including proliferation, invasion, and resistance to apoptosis. aacrjournals.org In animal models, COX-2 inhibitors have demonstrated the ability to reduce the incidence and size of mammary tumors. aacrjournals.org
The antitumor effects of COX-2 inhibition are thought to be mediated through multiple pathways. For instance, the COX-2 inhibitor celecoxib has been shown to decrease tumor burden by inducing apoptosis and reducing proliferation in a mouse model of spontaneous breast cancer. aacrjournals.org This was associated with a decrease in the activation of the protein kinase B/Akt (PI3K/Akt) survival pathway. aacrjournals.org Furthermore, celecoxib treatment has been observed to reduce levels of the proangiogenic factor, vascular endothelial growth factor (VEGF). aacrjournals.org
The interaction between the COX-2 and PI3K/AKT pathways is a key area of investigation. Studies suggest a link between aspirin, a non-selective COX inhibitor, and improved survival in patients with colorectal cancer harboring a PIK3CA mutation, highlighting a potential interplay between cyclooxygenase activity and the PI3K/AKT pathway. nih.gov This has led to the hypothesis that breast tumors with PIK3CA mutations and COX-2 expression might benefit from treatment with COX-2 inhibitors. nih.gov In preclinical patient-derived xenograft (PDX) models of triple-negative breast cancer, celecoxib showed a significant antitumor effect specifically in models with PIK3CA mutations. nih.gov This antitumoral activity involved the phosphorylation of S6 ribosomal protein and AKT. nih.gov
However, the expression of COX-2 in breast cancer can be variable. One study found that COX-2 mRNA was overexpressed in only a small percentage of breast cancers, primarily within the triple-negative subtype. nih.gov Interestingly, in this cohort, high COX-2 expression was associated with better metastasis-free survival. nih.gov
Targeting the PI3K pathway directly has also shown promise in preclinical models. Short-term prophylactic treatment with the PI3K inhibitor alpelisib (B612111) has been shown to slow the development of precancerous lesions and prevent cancer formation in a mouse model. nih.gov Furthermore, alpelisib was found to suppress the expansion of patient-derived atypical hyperplasia ex vivo. nih.gov This suggests that the progression of these early lesions is heavily reliant on PI3K signaling. nih.gov
Table 1: Summary of Preclinical Findings in Breast Cancer
| Compound/Target | Model | Key Findings | Citation |
|---|---|---|---|
| Celecoxib (COX-2 inhibitor) | Mouse model of spontaneous breast cancer | Reduced tumor burden, increased apoptosis, decreased proliferation, reduced VEGF levels, decreased PI3K/Akt activation. | aacrjournals.org |
| Celecoxib (COX-2 inhibitor) | Triple-negative breast cancer PDX models | Significant antitumor effect in PIK3CA mutated models, involved S6 ribosomal protein and AKT phosphorylation. | nih.gov |
| Alpelisib (PI3K inhibitor) | Mouse model of breast cancer progression | Slowed early lesion expansion and prevented cancer formation. | nih.gov |
Cervical Carcinoma
The cyclooxygenase-2 (COX-2) pathway is frequently implicated in the development and progression of cervical cancer. oup.comnih.gov COX-2 is often expressed in cervical intraepithelial neoplasia (CIN) and invasive cervical cancer, but not in normal cervical tissue. nih.gov Its expression is associated with the inhibition of apoptosis and the promotion of angiogenesis. nih.gov The oncoproteins E5, E6, and E7 from the human papillomavirus (HPV), a primary cause of cervical cancer, play a role in upregulating COX-2 expression. oup.comnih.gov Specifically, E6 and E7 enhance COX-2 transcription by activating the EGFR-Ras MAP kinase pathway, while E5 upregulates COX-2 through the EGFR pathway. nih.gov
Preclinical evidence suggests that inhibiting COX-2 could be a valuable therapeutic strategy. In preclinical models, the selective COX-2 inhibitor celecoxib has been shown to suppress the growth of capillaries in rats, an effect attributed to its ability to inhibit prostaglandin production via COX-2. unil.ch In cervical cancer cell lines, celecoxib treatment increased sensitivity to radiation-induced apoptosis. unil.ch This was associated with an increase in G2/M cell cycle arrest and inhibition of the repair of sublethal radiation damage. unil.ch
The PI3K/AKT pathway is also activated in a significant number of cervical cancers. nih.gov Preclinical studies have demonstrated PI3K overexpression in cervical cancer cell lines, and treatment with a PI3K inhibitor resulted in growth inhibition. nih.gov The mTOR pathway, a downstream component of PI3K signaling, is also activated in many cervical malignancies. nih.gov There is evidence of an interaction between HPV oncoproteins and the mTOR pathway. nih.gov The gene encoding a component of PI3K, PIK3CA, is located in a chromosomal region that shows increased copy numbers in up to 70% of cervical cancer cases. nih.gov
The interplay between the COX-2 and PI3K pathways is also relevant in cervical cancer. Cross-talk exists between the epidermal growth factor receptor (EGFR) and COX-2, with EGFR/RAS/MAPK/PI3K signaling being responsible for the EGFR-mediated induction of COX-2 in squamous cell carcinoma cell lines. unil.ch This suggests that targeting both pathways could be an effective treatment approach.
Table 2: Role of COX-2 and PI3K Pathways in Cervical Carcinoma
| Pathway Component | Role in Cervical Carcinogenesis | Therapeutic Implication | Citation |
|---|---|---|---|
| COX-2 | Upregulated by HPV oncoproteins (E5, E6, E7); promotes angiogenesis and inhibits apoptosis. | Inhibition increases radiosensitivity and suppresses capillary growth in preclinical models. | oup.comnih.govunil.ch |
| PI3K/mTOR | Overexpressed and activated in cervical cancer; interacts with HPV oncoproteins. | Inhibition leads to growth inhibition in preclinical studies. | nih.gov |
Bladder Cancer
The COX-2 and PI3K pathways are significant players in the molecular landscape of urothelial carcinoma of the bladder (UCB). COX-2 is overexpressed in many bladder cancers and has been implicated in driving the proliferation of cancer stem cells (CSCs). dovepress.com Preclinical studies suggest that COX-2 inhibitors may be effective in preventing the progression of bladder carcinoma, particularly in high-risk individuals and for the treatment of early-stage disease. cancernetwork.com
The PI3K/AKT pathway is also frequently altered in bladder cancer. dovepress.com Downstream targets of this pathway, such as the mechanistic target of rapamycin (B549165) (mTOR), have been linked to poor prognosis. dovepress.com The tumor suppressor gene PTEN, a negative regulator of the PI3K/AKT pathway, is often inactivated in bladder cancer, which is associated with a poor prognosis, especially with the concurrent loss of p53. dovepress.com
Recent research has highlighted a cooperative role between the COX-2/PGE2 pathway and the YAP1 growth-regulatory pathway in promoting the accumulation of urothelial CSCs. aacrjournals.org Mechanistically, COX-2/PGE2 signaling was found to induce the downregulation of let-7, leading to the upregulation of the stem cell factor SOX2. aacrjournals.org Concurrently, YAP1 directly induces SOX2 expression. aacrjournals.org In clinical specimens of UCB, a positive correlation was observed between the expression of SOX2, COX-2, and YAP1. aacrjournals.org
Furthermore, the activation of the COX-2/PGE2 and YAP1 pathways has been implicated in promoting acquired resistance to EGFR inhibitors in basal-type UCB. aacrjournals.org In a mouse xenograft model of UCB, the dual inhibition of COX-2 and YAP1 led to a lasting therapeutic response by limiting the expansion of CSCs following chemotherapy and EGFR inhibition. aacrjournals.org The combination of the COX-2 inhibitor celecoxib and the YAP1 inhibitor verteporfin (VP) significantly suppressed tumor growth in xenograft models. aacrjournals.org
Table 3: Preclinical Findings in Bladder Cancer
| Target/Pathway | Model | Key Findings | Citation |
|---|---|---|---|
| COX-2 | Rat model | Inhibition may prevent progression of bladder carcinoma. | cancernetwork.com |
| COX-2/YAP1 | Mouse xenograft model | Dual inhibition limited cancer stem cell expansion and elicited a long-lasting therapeutic response after chemotherapy and EGFR inhibition. | aacrjournals.org |
Other Preclinical Disease Models (e.g., Mesangial Cells, Tracheal Smooth Muscle Cells, Periosteum-Derived Mesenchymal Progenitors)
The involvement of the Cox-2/PI3K pathway has been investigated in various other preclinical models, revealing its role in diverse cellular processes.
In human mesangial cells (HMC) , which are crucial in kidney physiology and pathology, transforming growth factor-beta1 (TGF-beta1) has been shown to stimulate COX-2 expression. nih.gov This induction of COX-2 is accompanied by an increase in prostaglandin E2 (PGE2) synthesis. nih.gov The study demonstrated that the inhibition of the PI3K pathway, along with the ERK1/2 and p38 MAPK pathways, blunted the TGF-beta1-induced overexpression of COX-2. nih.gov This suggests that TGF-beta1 regulates COX-2 expression in HMC through the activation of the PI3K pathway, among others. nih.gov In normal glomerular mesangial cells, the COX-2 inhibitor celecoxib was found to activate the PI3K signaling pathway. mdpi.com
In human tracheal smooth muscle cells (HTSMCs) , thrombin was found to significantly increase the production of COX-2 and PGE2, which are contributors to airway inflammation. mdpi.comnih.gov The use of a PI3K inhibitor effectively reduced the thrombin-induced production of COX-2 and PGE2. mdpi.comnih.gov Further investigation revealed that thrombin stimulates the phosphorylation of Akt, a key component of the PI3K pathway. mdpi.comnih.gov These findings indicate that in HTSMCs, EGFR-dependent PI3K/Akt activation is pivotal in modulating the upregulation of COX-2 and PGE2 induced by thrombin. mdpi.com
In periosteum-derived mesenchymal progenitors (PDMPs) , which are a major source of cells for bone fracture repair, Cox-2 plays a crucial role. nih.gov Pathway analyses of Cox-2 deficient cells revealed a dysregulation of the PI3K-AKT pathway, among others like the HIF-1 and Wnt pathways. nih.govnih.gov This highlights the importance of Cox-2 in modulating key pathways that control the growth, differentiation, and angiogenesis of periosteal progenitor cells during fracture repair. nih.govnih.gov The PI3K/AKT pathway has been linked to Cox-2 in mouse and human osteoblasts, where downregulation of COX-2 suppresses the phosphorylation of AKT. nih.gov
Table 4: Role of Cox-2/PI3K Pathway in Other Preclinical Models
| Cell Type | Stimulus/Condition | Role of Cox-2/PI3K Pathway | Citation |
|---|---|---|---|
| Human Mesangial Cells | TGF-beta1 | TGF-beta1 induces COX-2 expression via the PI3K pathway. | nih.gov |
| Human Tracheal Smooth Muscle Cells | Thrombin | Thrombin induces COX-2 and PGE2 production through a PI3K/Akt-dependent pathway. | mdpi.comnih.gov |
In Vivo Studies Using Animal Models
Xenograft Models (e.g., NUDE mice with EOC, ovarian, melanoma, HNSCC, colorectal, prostate, breast, hepatocarcinoma tumors)
In vivo studies using xenograft models in nude mice have provided significant evidence for the therapeutic potential of targeting the COX-2/PI3K pathway across a variety of cancers.
In epithelial ovarian cancer (EOC), treatment of MDAH2774 cell line xenografts with aspirin, a non-selective COX inhibitor, resulted in the growth inhibition of tumors. nih.gov This effect was mediated through the downregulation of both COX-2 and AKT activity, highlighting the interplay between these two pathways in vivo. nih.gov
For breast cancer, studies have shown that early intervention with the COX-2 inhibitor celecoxib can reduce the primary tumor burden in an oncogenic mouse model of spontaneous breast cancer. aacrjournals.org This reduction was associated with decreased PI3K/Akt kinase activation. aacrjournals.org Furthermore, in patient-derived xenograft (PDX) models of triple-negative breast cancer, celecoxib demonstrated a significant antitumoral effect, particularly in tumors with a PIK3CA mutation. nih.gov
In the context of non-small cell lung cancer (NSCLC), xenograft mouse models have shown that silencing COX-2 led to lower tumor volumes and weight in mice injected with gefitinib-resistant cells. jcancer.org This suggests that COX-2 enhances gefitinib resistance and that its inhibition can repress tumor growth in vivo. jcancer.org
Regarding bladder cancer, a xenograft tumor-formation assay using SOX2-silenced cells showed a remarkable reduction in tumor volume, indicating the oncogenic role of SOX2 in this cancer. aacrjournals.org In a mouse xenograft model, the dual inhibition of COX-2 and YAP1 resulted in a significant suppression of tumor growth rate and a lasting therapeutic response, especially when combined with chemotherapy. aacrjournals.org
Table 5: Summary of In Vivo Xenograft Model Studies
| Cancer Type | Treatment | Key Findings | Citation |
|---|---|---|---|
| Epithelial Ovarian Cancer | Aspirin | Inhibited tumor growth via downregulation of COX-2 and AKT activity. | nih.gov |
| Breast Cancer | Celecoxib | Reduced primary tumor burden, associated with decreased PI3K/Akt activation. Showed significant antitumoral effect in PIK3CA mutated PDX models. | aacrjournals.orgnih.gov |
| Non-Small Cell Lung Cancer | COX-2 silencing | Led to lower tumor volumes and weight in gefitinib-resistant xenografts. | jcancer.org |
| Bladder Cancer | SOX2 silencing | Remarkable reduction in tumor volume. | aacrjournals.org |
Fracture Repair Models
The Cox-2/PI3K pathway plays a vital role in the complex process of bone fracture repair, as demonstrated in various animal models.
Studies have shown that Cox-2 is a crucial component of the healing process, with Cox-2 null mice exhibiting failed healing. wustl.edu Conversely, the overexpression of Cox-2 at the site of a fracture has been shown to accelerate healing in animal models. nih.gov The use of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit Cox-2 can have a negative impact on fracture healing in rat models. nih.gov
The PI3K signaling pathway is also directly involved in regulating osteoblastogenesis and skeletal remodeling. core.ac.uk Mice with a global increase in PI3K signaling have shown improved femoral bone healing, characterized by enhanced proliferation of periosteal cells. core.ac.uk
In a study using an atrophic non-union model in aged mice, treatment with parathyroid hormone (PTH) was found to significantly improve bone regeneration. core.ac.uk This improvement was associated with a markedly increased expression of both COX-2 and phosphoinositide 3-kinase (PI3K) within the callus tissue during the early healing phase. core.ac.uk These findings suggest that PTH treatment enhances bone regeneration in aged mice by upregulating the expression of COX-2 and activating PI3K signaling. core.ac.uk
Furthermore, ultrasound stimulation, which has been shown to accelerate fracture healing in animal and clinical studies, has been found to increase COX-2 expression and promote bone formation in osteoblasts through a pathway involving PI3K/Akt. nih.gov
Table 6: Findings from Fracture Repair Models
| Model | Intervention/Condition | Role of Cox-2/PI3K Pathway | Citation |
|---|---|---|---|
| Cox-2 null mice | Fracture | Failed fracture healing. | wustl.edu |
| Rat models | Cox-2 overexpression | Accelerated fracture healing. | nih.gov |
| Rat models | NSAIDs (Cox-2 inhibition) | Negative effect on fracture healing. | nih.gov |
| Aged mice with atrophic non-union | Parathyroid hormone (PTH) treatment | Improved bone regeneration with increased expression of COX-2 and PI3K. | core.ac.uk |
Urinary Tract Obstruction Models
While direct preclinical studies on Cox-2/PI3K-IN-1 in urinary tract obstruction (UTO) models are not extensively documented in publicly available literature, a substantial body of evidence supports the therapeutic rationale for dual inhibition of Cyclooxygenase-2 (COX-2) and Phosphoinositide 3-kinase (PI3K) in this condition. Research has independently established the significant roles of both the COX-2 and PI3K signaling pathways in the pathophysiology of UTO.
Studies utilizing a unilateral ureteral obstruction (UUO) mouse model have demonstrated that mechanical stretch of urothelial cells, a key event in UTO, induces the expression of COX-2. nih.gov This upregulation of COX-2 leads to an increased synthesis of prostanoids, which are inflammatory mediators that can amplify nociceptive and contractile responses in the ureter. nih.gov Furthermore, investigations have revealed that this stretch-induced COX-2 expression is dependent on the PI3K signaling pathway. nih.gov
In a pivotal study, the administration of a PI3K inhibitor, LY294002, was shown to attenuate the in vivo stretch-induced expression of COX-2 in the obstructed ureters of mice. nih.gov This finding was corroborated by in vitro experiments using human urothelial cells, where both the PI3K inhibitor and RNA interference targeting PI3K reduced stretch-induced COX-2 expression. nih.gov These results strongly suggest that the PI3K pathway is a critical mediator of the inflammatory response initiated by urinary tract obstruction.
Further research in rat models of bilateral ureteral obstruction (BUO) has shown that UTO leads to a transient accumulation of COX-2-derived prostanoids, specifically prostaglandins (B1171923), in the inner medulla of the kidney. au.dk This accumulation is associated with the pathological changes observed in obstructive nephropathy. Notably, selective inhibition of COX-2 was found to be the primary means of reducing the accumulation of key prostaglandins like PGE2 and PGF2α. au.dk
Taken together, these findings provide a strong mechanistic basis for the potential efficacy of a dual inhibitor like this compound in treating urinary tract obstruction. By simultaneously targeting both the upstream PI3K signaling and the downstream COX-2-mediated inflammatory response, such a compound could offer a more comprehensive therapeutic approach to mitigating the pathological consequences of UTO.
Table 1: Effects of COX-2 and PI3K Inhibition in Urinary Tract Obstruction Models
| Model | Intervention | Key Findings | Reference |
|---|---|---|---|
| Unilateral Ureteral Obstruction (Mouse) | PI3K inhibitor (LY294002) | Attenuated stretch-induced COX-2 expression in urothelial cells. | nih.gov |
| Human Urothelial Cells (in vitro) | PI3K inhibitor (LY294002) or RNA interference | Attenuated stretch-induced COX-2 expression. | nih.gov |
| Bilateral Ureteral Obstruction (Rat) | Selective COX-2 inhibitor | Reduced accumulation of COX-2-derived prostanoids in the kidney inner medulla. | au.dk |
Other Relevant Disease Models
The therapeutic potential of inhibiting both COX-2 and PI3K extends to various other disease models, particularly in oncology and other renal diseases, where the crosstalk between these two pathways is well-established.
In the context of cancer, a dual-targeting approach has shown promise. For instance, in preclinical studies involving lung adenocarcinoma cells, the inhibition of both COX-2 and PI3K pathways resulted in decreased cell proliferation and migration. Similarly, in breast cancer models, a significant relationship has been observed between COX-2 expression and mutations in the PIK3CA gene, which encodes a catalytic subunit of PI3K. nih.gov Treatment with COX-2 inhibitors has demonstrated antitumor activity, particularly in tumors with these mutations. nih.gov A case study on breast cancer cell lines revealed that a compound inhibiting both pathways led to a significant decrease in tumor growth in both in vitro and in vivo models, a mechanism attributed to the downregulation of NF-κB and COX-2.
The relevance of targeting these pathways is also evident in other renal pathologies. In a murine model of autosomal dominant polycystic kidney disease (ADPKD), COX-2 expression was found to be upregulated in cystic kidneys. medsci.org Treatment with a nonselective COX inhibitor resulted in reduced kidney weight and volume in the cystic mice, suggesting that the COX pathway is a viable therapeutic target for this disease. medsci.org
Furthermore, the PI3K/Akt/mTOR signaling pathway, which is modulated by PI3K, has been implicated in the progression of renal fibrosis, a common final pathway for many chronic kidney diseases. researchgate.netfrontiersin.org Studies have shown that inhibiting this pathway can alleviate renal injury. researchgate.net For example, in a rat model of renal fibrosis induced by 5/6 nephrectomy, activation of the PI3K/Akt/mTOR pathway was associated with the progression of fibrosis, and its inhibition showed therapeutic benefits. frontiersin.org
These findings from other disease models underscore the broad therapeutic potential of a dual Cox-2/PI3K inhibitor. The intricate interplay between the inflammatory signaling mediated by COX-2 and the cell growth and survival pathways regulated by PI3K presents a compelling rationale for this dual-targeted strategy in a range of proliferative and inflammatory diseases.
Table 2: Preclinical Efficacy of Targeting COX-2 and PI3K in Other Disease Models
| Disease Model | Intervention/Target | Key Findings | Reference |
|---|---|---|---|
| Lung Adenocarcinoma Cells | Dual COX-2 and PI3K inhibition | Decreased cell proliferation and migration. | |
| Breast Cancer (with PIK3CA mutations) | COX-2 inhibitors (e.g., celecoxib) | Showed promising antitumor activity. | nih.gov |
| Breast Cancer Cell Lines | Dual COX-2/NF-κB pathway inhibition | Significant decrease in tumor growth rates in vitro and in vivo. | |
| Autosomal Dominant Polycystic Kidney Disease (Mouse model) | Nonselective COX inhibitor (Sulindac) | Reduced kidney weight and volume in cystic mice. | medsci.org |
| Renal Fibrosis (Rat 5/6 nephrectomy model) | Inhibition of PI3K/Akt/mTOR pathway | Alleviation of renal fibrosis. | frontiersin.org |
Combination Therapeutic Strategies in Preclinical Settings
Synergistic Effects with Conventional Chemotherapeutic Agents
The combination of COX-2 inhibitors with conventional chemotherapeutic agents has demonstrated improved anti-tumor activity and tolerability in preclinical models. nih.gov For instance, in lung cancer cell lines, combining COX-2 inhibitors with agents like docetaxel (B913) and cisplatin (B142131) resulted in increased cytotoxicity and apoptosis compared to single-agent treatments. researchgate.net Specifically, in small cell lung cancer cells, combinations of docetaxel with various COX-2 inhibitors, including meloxicam, ibuprofen, and indomethacin (B1671933), showed significantly increased apoptosis after 24 hours. researchgate.net In non-small cell lung cancer (NSCLC) cells, the combination of docetaxel and indomethacin, as well as cisplatin and indomethacin, exhibited greater cytotoxicity after a 48-hour incubation period. researchgate.net
The underlying mechanism for this synergy often involves the modulation of key signaling pathways. For example, the dual COX-2/sEH inhibitor PTUPB, when combined with cisplatin, enhanced anti-tumor efficacy in bladder cancer models by reducing the activation of the AKT and ERK signaling pathways. osti.gov This combination led to increased apoptosis without increasing the formation of platinum-DNA adducts, suggesting that the potentiation is due to effects on cellular signaling and the tumor microenvironment rather than direct enhancement of DNA damage. osti.gov
Ursolic acid, which inhibits COX-2, has been shown to work synergistically with paclitaxel (B517696) in gastric cancer cells. This combination reduced cell proliferation and induced apoptosis by decreasing the expression of COX-2, PCNA, and Bcl-2, while increasing Bax expression. oncotarget.com This suggests that the inhibition of COX-2 by one agent can sensitize cancer cells to the cytotoxic effects of a conventional chemotherapeutic agent.
Table 1: Synergistic Effects of COX-2 Inhibitors with Chemotherapy
| Cancer Type | COX-2 Inhibitor | Chemotherapeutic Agent | Observed Effect | Reference |
|---|---|---|---|---|
| Small Cell Lung Cancer | Meloxicam, Ibuprofen, Indomethacin | Docetaxel | Increased apoptosis | researchgate.net |
| Non-Small Cell Lung Cancer | Indomethacin | Docetaxel, Cisplatin | Increased cytotoxicity | researchgate.net |
| Bladder Cancer | PTUPB (dual COX-2/sEH inhibitor) | Cisplatin | Enhanced anti-tumor efficacy, increased apoptosis | osti.gov |
| Gastric Cancer | Ursolic Acid | Paclitaxel | Synergistic reduction in proliferation, increased apoptosis | oncotarget.com |
Combinations with Targeted Therapies (e.g., EGFR inhibitors, PD-1/PD-L1 immunotherapy)
The crosstalk between the COX-2 and other signaling pathways, such as the epidermal growth factor receptor (EGFR) and immune checkpoint pathways, provides a strong rationale for combination therapies.
EGFR Inhibitors:
In head and neck squamous cell carcinoma (HNSCC), the inhibition of EGFR can lead to increased PI3K pathway signaling, suggesting a mechanism of resistance. mdpi.com Combining COX-2 inhibitors with EGFR inhibitors has been proposed to overcome this resistance. mdpi.comnih.gov Preclinical data suggest that COX-2 inhibitors can affect multiple pathways associated with acquired resistance to EGFR inhibition, including the PI3K/Akt pathway. nih.gov For example, the combination of the COX-2 inhibitor celecoxib (B62257) with the EGFR inhibitor afatinib (B358) enhanced the anticancer effect of radiation on NSCLC cells. nih.gov In HNSCC models, particularly those with PIK3CA mutations, combining NSAIDs (which inhibit COX) with EGFR inhibitors has shown promise in overcoming resistance. mdpi.com
PD-1/PD-L1 Immunotherapy:
The COX-2/prostaglandin (B15479496) E2 (PGE2) pathway plays a significant role in creating an immunosuppressive tumor microenvironment, which can limit the efficacy of immune checkpoint inhibitors like anti-PD-1/PD-L1 therapies. bioscience.co.ukfrontiersin.org PGE2 can upregulate PD-L1 expression on tumor cells, in some cases through the PI3K-AKT-mTOR pathway, and promote the exclusion of cytotoxic CD8+ T cells. bioscience.co.uk Therefore, inhibiting COX-2 is a potential strategy to enhance the response to immunotherapy. frontiersin.org
Preclinical studies have shown that combining COX inhibitors with anti-PD-1 antibodies can lead to greater tumor regression than anti-PD-1 monotherapy. frontiersin.org Dual inhibition of COX-2 and PD-1 has been shown to synergistically improve T-cell anti-tumor immunity in a mouse model of melanoma. cjcrcn.org This is thought to occur by restraining the immunosuppressive effects of PGE2 in the tumor microenvironment. frontiersin.org
However, the direct impact of COX-2 inhibition on PD-L1 expression can be complex. One study found that while PD-L1 and COX-2 expression were correlated in lung adenocarcinoma, the COX-2 inhibitor celecoxib did not directly alter PD-L1 expression in NSCLC cell lines. iiarjournals.org This suggests that the synergistic effects may be more related to modulating the broader immune environment rather than direct regulation of PD-L1 on cancer cells.
Table 2: Combination of COX-2 Inhibitors with Targeted Therapies
| Targeted Therapy | Cancer Type | COX-2 Inhibitor | Observed Effect | Reference |
|---|---|---|---|---|
| EGFR Inhibitors (e.g., Afatinib) | Non-Small Cell Lung Cancer | Celecoxib | Enhanced anticancer effect of radiation | nih.gov |
| EGFR Inhibitors | Head and Neck Squamous Cell Carcinoma | NSAIDs | Potential to overcome resistance, especially in PIK3CA-mutant models | mdpi.com |
| PD-1/PD-L1 Inhibitors | Melanoma (mouse model) | COX-2 inhibitor | Synergistically improved T-cell anti-tumor immunity | cjcrcn.org |
| PD-1/PD-L1 Inhibitors | Various Cancers (preclinical) | COX inhibitors (Aspirin, Celecoxib) | Promoted tumor regression more than anti-PD-1 alone | frontiersin.org |
Radiosensitization in Preclinical Cancer Models
COX-2 is often overexpressed in response to radiotherapy, which can contribute to radioresistance. spandidos-publications.com This provides a strong rationale for combining COX-2 inhibitors with radiation to enhance therapeutic efficacy. nih.govspandidos-publications.com
In preclinical studies, COX-2 inhibitors have been shown to increase the susceptibility of tumor cells to the effects of radiation, leading to inhibited cell proliferation and stimulated apoptosis. nih.govmdpi.com For instance, in lung cancer A549 cells, which overexpress COX-2, combining the COX-2 inhibitor celecoxib with radiation significantly increased apoptosis and enhanced the growth-inhibitory effects of the radiation. spandidos-publications.com This radiosensitizing effect is not always dependent on COX-2 inhibition itself; in some cases, it has been linked to off-target effects like mediating nuclear EGFR transport and DNA repair. frontiersin.org
The combination of COX-2 inhibitors with radiotherapy has been shown to be more effective at suppressing tumor cell proliferation than either treatment alone, partly due to the inhibition of angiogenesis. researchgate.net Importantly, the radiosensitizing effects of COX-2 inhibitors appear to be more pronounced in tumor tissues compared to normal tissues, which could improve the therapeutic window of radiotherapy. researchgate.net Dual inhibition of PI3K and mTOR has also been shown to improve tumor oxygenation, which can lead to enhanced radiosensitization. amegroups.org
Table 3: Radiosensitization by COX-2/PI3K Pathway Inhibition
| Cancer Type | Inhibitor | Observed Effect with Radiation | Potential Mechanism | Reference |
|---|---|---|---|---|
| Lung Cancer (A549 cells) | Celecoxib (COX-2 inhibitor) | Enhanced radiation-induced apoptosis and growth inhibition | Increased susceptibility of tumor cells to radiation | spandidos-publications.com |
| Various Cancers | COX-2 inhibitors | Increased tumor cell susceptibility, inhibited proliferation, stimulated apoptosis | Inhibition of cancer-dependent COX-2/PGE2 pathway | nih.govmdpi.com |
| Lung Cancer | Celecoxib (COX-2 inhibitor) | Radiosensitization | Mediation of nuclear EGFR transport and DNA repair (off-target effect) | frontiersin.org |
| Pancreatic Cancer | PI3K/mTOR dual inhibitors | Enhanced radiosensitization | Improved tumor oxygenation and vascular normalization | amegroups.org |
Combination with Natural Compounds and Phytochemicals
Several natural compounds and phytochemicals have been investigated for their ability to modulate the COX-2 pathway and for their potential synergistic effects when combined with other therapies.
Phytochemicals such as fatty acids, phenolic compounds, carotenoids, and flavonoids are known to affect COX-2 expression and activity. nih.gov For example, curcumin (B1669340), a compound derived from turmeric, has been shown to inhibit COX-2 activity and can sensitize cancer cells to radiation. mdpi.comxiahepublishing.com In various cancer models, curcumin combined with radiation led to increased apoptosis and suppressed tumor growth, often through the inhibition of the NF-κB signaling pathway, which is a known regulator of COX-2. mdpi.com
Ursolic acid, a pentacyclic triterpenoid (B12794562) found in many fruits and herbs, induces apoptosis in gastric cancer cells by down-regulating COX-2. oncotarget.com Its combination with the chemotherapeutic agent paclitaxel showed synergistic effects in inhibiting gastric cancer cell proliferation. oncotarget.com Similarly, gamabufotalin, an active ingredient from Chinese medicine, when used with the anti-inflammatory drug indomethacin, synergistically inhibited the COX-2/PGE2 pathway, leading to an enhanced therapeutic effect in a model of cervical cancer. ijbs.com
Extracts from Hypericum alpestre have been shown to inhibit the PI3K/Akt signaling pathway and its downstream targets, including COX-2. plos.org The combination of this extract with L-NAME, a nitric oxide synthase inhibitor, demonstrated greater efficacy in inducing apoptosis than the extract alone, suggesting a complex interplay between different signaling pathways that can be targeted by natural compounds. plos.org
Theoretical Basis for Enhanced Efficacy in Dual Inhibition
The enhanced efficacy of dual COX-2 and PI3K inhibition stems from the significant crosstalk and convergence of these two critical signaling pathways in cancer. The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. cjcrcn.orgbiorxiv.org The COX-2 enzyme, particularly through its product PGE2, can activate the PI3K/Akt pathway, thereby promoting tumorigenesis. nih.govfrontiersin.org
Overcoming Resistance: Targeting a single pathway, such as EGFR or PI3K, can lead to the activation of compensatory signaling pathways, resulting in drug resistance. mdpi.commdpi.com For instance, inhibition of the PI3K pathway can sometimes lead to the induction of ER-dependent transcriptional activity in breast cancer, while EGFR inhibition can increase PI3K signaling. mdpi.commdpi.com By simultaneously inhibiting both COX-2 and PI3K, it is possible to block a key upstream activator (COX-2/PGE2) of the PI3K pathway and the pathway itself, potentially preventing or overcoming resistance. nih.govnih.gov
Synergistic Apoptosis and Anti-proliferative Effects: The PI3K/Akt pathway is a major survival pathway that inhibits apoptosis. The COX-2 pathway also contributes to cell survival and proliferation. nih.gov Dual inhibition can therefore lead to a more profound blockade of survival signals and a stronger induction of apoptosis than targeting either pathway alone. This has been observed in preclinical models where dual inhibitors or combination treatments lead to synergistic reductions in cell viability and increases in apoptosis. osti.govbiorxiv.org
Targeting the Tumor Microenvironment: The COX-2/PGE2 axis is a critical mediator of inflammation and immunosuppression within the tumor microenvironment. bioscience.co.ukfrontiersin.org It promotes angiogenesis and helps tumors evade the immune system. frontiersin.orgresearchgate.net The PI3K pathway is also involved in these processes. plos.org By inhibiting both, it is possible to remodel the tumor microenvironment to be less conducive to tumor growth and more responsive to other therapies, including immunotherapy and radiotherapy. nih.govbioscience.co.ukfrontiersin.org
In essence, the theoretical basis for the enhanced efficacy of a dual inhibitor like Cox-2/PI3K-IN-1 lies in its ability to simultaneously dismantle two interconnected and fundamental pillars of cancer cell survival and proliferation, while also disrupting the supportive tumor microenvironment.
Mechanisms of Resistance and Sensitization in Preclinical Research
Role of COX-2 and PI3K in Drug Resistance Mechanisms
The COX-2 and PI3K pathways are deeply implicated in the mechanisms of drug resistance through various cellular processes, including cell survival, proliferation, and the tumor microenvironment.
Role of COX-2 in Drug Resistance:
Overexpression of COX-2 has been observed in numerous cancers and is linked to poor prognosis and resistance to treatment. frontiersin.orgmednexus.org COX-2 exerts its pro-tumorigenic and resistance-mediating effects primarily through the synthesis of prostaglandin (B15479496) E2 (PGE2). frontiersin.orgnih.gov Preclinical findings have elucidated several mechanisms by which COX-2 contributes to drug resistance:
Inhibition of Apoptosis: COX-2-derived prostaglandins (B1171923) can suppress programmed cell death by inhibiting the mitochondrial apoptotic pathway and Fas-mediated apoptosis. nih.gov This increased resistance to apoptosis allows cancer cells to survive the effects of cytotoxic therapies. nih.gov
Promotion of Angiogenesis: COX-2 stimulates the formation of new blood vessels, a process crucial for tumor growth and metastasis. nih.govrsc.org It induces the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF). nih.gov
Increased Drug Efflux: Overexpression of COX-2 has been shown to increase the production and function of multidrug resistance protein 1 (MDR-1 or P-glycoprotein), a pump that actively removes chemotherapeutic drugs from cancer cells, thereby reducing their efficacy. nih.govspandidos-publications.com
Immune Evasion: The COX-2-PGE2 pathway promotes an immunosuppressive tumor microenvironment by modulating the function of various immune cells, which can lead to resistance to immunotherapies. frontiersin.orgresearchgate.net
Interaction with Other Signaling Pathways: COX-2 can interact with and activate other signaling pathways involved in resistance, such as the PI3K/AKT pathway. researchgate.net For instance, in non-small cell lung cancer (NSCLC), COX-2 has been found to mediate gefitinib (B1684475) resistance by interacting with the epidermal growth factor receptor (EGFR) and subsequently activating PI3K/AKT signaling. researchgate.net
Role of PI3K in Drug Resistance:
The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling cascades in human cancers, playing a central role in cell growth, survival, and metabolism. nih.govnih.gov Its aberrant activation is a key driver of both intrinsic and acquired resistance to a wide range of cancer therapies. nih.govtandfonline.com
Resistance to Targeted Therapies: Hyperactivation of the PI3K pathway is a well-established mechanism of resistance to HER2-targeted therapies (like trastuzumab and lapatinib) and endocrine therapies in breast cancer. nih.govmdpi.com Inhibition of the PI3K pathway has been shown in preclinical models to resensitize resistant cancer cells to these treatments. nih.gov
Feedback Loop Activation: Pharmacological inhibition of the PI3K pathway can trigger feedback mechanisms, such as the activation of receptor tyrosine kinases (RTKs), which can reactivate downstream signaling and limit the inhibitor's effectiveness. mdpi.comaacrjournals.org
Genomic Alterations: Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common genetic alterations in cancer. nih.govaacrjournals.org These mutations lead to constitutive activation of the PI3K pathway, promoting tumor growth and drug resistance. nih.govnih.gov Similarly, loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, also results in pathway hyperactivation and can confer resistance to PI3K inhibitors. mdpi.comfrontiersin.org
Crosstalk between COX-2 and PI3K:
There is significant crosstalk between the COX-2 and PI3K pathways, creating a robust network that promotes tumorigenesis and drug resistance.
Activation of the PI3K/AKT pathway can lead to the induction of COX-2 expression. nih.gov
Conversely, COX-2 can activate the PI3K/AKT pathway. researchgate.net For example, studies have shown that COX-2 overexpression can mediate the activation of the PI3K-AKT pathway, contributing to drug resistance in NSCLC. researchgate.net
PGE2, the product of COX-2, can activate the PI3K-AKT pathway, creating a positive feedback loop that sustains pro-tumorigenic signaling. nih.gov
This interplay suggests that targeting either pathway alone may be insufficient due to compensatory activation of the other.
| Pathway | Mechanism of Drug Resistance | Key Mediators |
| COX-2 | Inhibition of apoptosis, promotion of angiogenesis, increased drug efflux (MDR-1), immune evasion. nih.govspandidos-publications.com | PGE2, VEGF. nih.gov |
| PI3K | Resistance to targeted therapies (HER2, endocrine), feedback loop activation, genomic alterations. nih.govmdpi.comaacrjournals.org | PIK3CA, AKT, mTOR, PTEN. nih.govaacrjournals.orgresearchgate.net |
| Crosstalk | Mutual activation and positive feedback loops, enhancing overall resistance. nih.govresearchgate.netnih.gov | PGE2, PI3K/AKT signaling. nih.govnih.gov |
Strategies for Overcoming Resistance through Dual Targeting
Given the extensive crosstalk between the COX-2 and PI3K pathways, a promising strategy to overcome drug resistance is the simultaneous inhibition of both. Preclinical studies have demonstrated the potential of this dual-targeting approach.
Combining COX-2 inhibitors with PI3K inhibitors has shown synergistic or additive effects in various preclinical cancer models. tbzmed.ac.irmdpi.comnih.gov For instance, in head and neck squamous cell carcinoma (HNSCC) models with PIK3CA mutations, the combination of NSAIDs (which inhibit COX enzymes) and EGFR inhibitors (whose resistance is often mediated by PI3K activation) showed enhanced antitumor effects. mdpi.comnih.gov
In another study, the combination of celecoxib (B62257) (a selective COX-2 inhibitor) and LY294002 (a PI3K inhibitor) resulted in a potent inhibitory effect on lung cancer cell proliferation and migration. nih.gov This suggests that inhibiting the PI3K-AKT pathway can block the PGE2-induced positive feedback loop, thereby improving the efficacy of COX-2 inhibitors. nih.gov
The development of single chemical entities that can simultaneously inhibit both COX-2 and PI3K is an attractive therapeutic strategy. tbzmed.ac.ir These dual-target inhibitors are expected to offer a more comprehensive blockade of pro-tumorigenic signaling, potentially leading to improved therapeutic outcomes and a reduced likelihood of resistance development. tbzmed.ac.ir
Preclinical research has also explored combining inhibitors of these pathways with other therapeutic modalities. For example, combining COX-2 inhibitors with conventional chemotherapy or radiotherapy has been investigated as a strategy to overcome drug resistance. mednexus.org Similarly, combining metformin (B114582) with the COX-2 inhibitor celecoxib has been shown to synergistically suppress tumor growth in NSCLC cells by inhibiting both the Raf-MEK-ERK and PI3K-AKT signaling pathways. frontiersin.org
| Combination Strategy | Cancer Model | Preclinical Finding |
| NSAIDs + EGFR inhibitors | Head and Neck Squamous Cell Carcinoma (HNSCC) with PIK3CA mutation | Additive or synergistic effects in vitro and in vivo. mdpi.comnih.gov |
| Celecoxib + LY294002 | Lung Adenocarcinoma | Potent inhibition of cell proliferation and migration. nih.gov |
| Andrographolide + Cisplatin (B142131) | Cisplatin-Resistant Cervical Carcinoma | Synergistic effect by inhibiting NF-κB/iNOS/COX-2 and PI3K/AKT pathways. bohrium.com |
| Metformin + Celecoxib | Non-Small Cell Lung Cancer (NSCLC) | Superior antitumor efficacy through suppression of Raf-MEK-ERK and PI3K-AKT signaling. frontiersin.org |
Identification of Predictive Biomarkers for Response (e.g., PIK3CA mutation, COX-2 expression) in Preclinical Studies
To maximize the therapeutic benefit of targeting the COX-2 and PI3K pathways, it is crucial to identify patients who are most likely to respond. Preclinical studies have focused on identifying predictive biomarkers to guide patient selection.
PIK3CA Mutation:
The mutational status of the PIK3CA gene has emerged as a significant potential biomarker. nih.gov Activating mutations in PIK3CA can confer sensitivity to certain treatments while driving resistance to others.
Preclinical studies have shown that cancer cell lines with PIK3CA mutations are more likely to be responsive to selective PI3Kα inhibitors like NVP-BYL719 (alpelisib). aacrjournals.org
In breast cancer patient-derived xenografts (PDXs), the antitumor effect of the COX-2 inhibitor celecoxib was found to be restricted to those with PIK3CA mutations. oncotarget.com This suggests that PIK3CA mutation may be a predictive biomarker for celecoxib efficacy. oncotarget.comoncotarget.com
In HNSCC preclinical models, PIK3CA mutations were associated with resistance to EGFR inhibitors but conferred sensitivity to the combination of EGFR inhibitors and NSAIDs. mdpi.comnih.gov
COX-2 Expression:
The expression level of COX-2 in tumors is another potential predictive biomarker.
High COX-2 expression has been associated with a poor prognosis in several cancers. frontiersin.org
In some preclinical models, the responsiveness to selective COX-2 inhibitors was influenced by the degree of COX-2 expression. researchgate.net
A study on breast cancer found that high COX-2 expression was associated with a poor prognosis in patients with PIK3CA mutations, and treatment with celecoxib showed promise specifically in tumors with these mutations.
The combination of these two markers may provide even greater predictive power. For instance, in a breast cancer cohort, patients with tumors that had low COX-2 expression and wild-type PIK3CA had the worst disease-free survival. oncotarget.com
| Biomarker | Cancer Type (Preclinical Model) | Predicted Response |
| PIK3CA Mutation | Breast Cancer (PDX) | Increased sensitivity to celecoxib. oncotarget.comoncotarget.com |
| Various Cancer Cell Lines | Increased sensitivity to PI3Kα inhibitors (e.g., alpelisib). aacrjournals.org | |
| Head and Neck Cancer (in vitro/in vivo) | Sensitivity to combined NSAID and EGFR inhibitor therapy. mdpi.com | |
| High COX-2 Expression | Breast Cancer (in combination with PIK3CA mutation) | Potential sensitivity to celecoxib. |
| Non-Small Cell Lung Cancer | May influence responsiveness to selective COX-2 inhibitors. researchgate.net |
The identification and validation of these biomarkers in preclinical settings are essential steps toward the clinical implementation of personalized therapeutic strategies targeting the COX-2 and PI3K pathways.
Drug Discovery and Design Principles for Dual Cox 2/pi3k Inhibitors
Approaches to Designing Dual-Target Agents
The rationale for developing agents that can simultaneously modulate two distinct biological targets stems from the complexity of diseases like cancer. Pathologies often involve multiple, interconnected signaling pathways. Targeting a single protein can lead to the activation of compensatory mechanisms, resulting in drug resistance and limited therapeutic efficacy. researchgate.netnih.gov Dual-target inhibitors are designed to overcome this by concurrently blocking two crucial nodes in a disease network.
The design of dual COX-2/PI3K inhibitors is predicated on the roles these enzymes play in tumorigenesis. COX-2 is an enzyme responsible for producing inflammatory prostaglandins (B1171923), and its overexpression is linked to cancer development and progression. nih.govbrieflands.com The PI3K pathway is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is one of the most common events in human cancers. rsc.orgmdpi.com
Key approaches to designing these dual-target agents include:
Pharmacophore Hybridization: This strategy involves integrating the essential structural features (pharmacophores) required for binding to both COX-2 and PI3K into a single molecular scaffold.
Scaffold-Based Design: This approach starts with a known scaffold for one target (e.g., a COX-2 inhibitor) and chemically modifies it to incorporate binding motifs for the second target (PI3K). The isatin (B1672199) scaffold has proven to be a versatile starting point for creating derivatives with a wide range of pharmacological properties. nih.govchemrj.org
The development of dual PI3K/mTOR inhibitors offers a parallel example of this design philosophy, where a single molecule is engineered to inhibit two related kinases within the same critical pathway, leading to a more robust blockade of downstream signaling. rsc.orgmdpi.com
Synthetic Methodologies for Novel Dual Inhibitors (e.g., isatin-derived imidazoles)
A significant breakthrough in the synthesis of dual COX-2/PI3K inhibitors has been the development of isatin-derived imidazoles. nih.gov The compound Cox-2/PI3K-IN-1, also identified as compound 5d in its discovery study, belongs to this chemical class. medchemexpress.com
The synthesis of these compounds has been achieved through a novel one-pot, multi-component reaction. nih.gov This methodology is highly efficient and utilizes p-Toluenesulfonic acid monohydrate (p-TSA·H2O) as an economical and effective acid catalyst. nih.govresearchgate.net The reaction brings together isatin, benzil, an amine, and ammonium (B1175870) acetate (B1210297) to form the target imidazole (B134444) derivatives. This synthetic route is notable for producing high yields, with some derivatives being obtained in up to 92% yield. nih.gov
Isatin itself is a privileged scaffold in medicinal chemistry, serving as a precursor for a multitude of derivatives with diverse biological activities. nih.govchemrj.org Its structural versatility allows for the introduction of various substituents, enabling chemists to fine-tune the pharmacological profile of the resulting molecules to achieve dual-target activity. nih.gov
Structure-Activity Relationship (SAR) Studies for Optimized Activity
Structure-Activity Relationship (SAR) studies are fundamental to the optimization of lead compounds into potent and selective drug candidates. oncotarget.com For the isatin-derived imidazole series that includes this compound, SAR studies were instrumental in identifying the most effective dual inhibitors. nih.govnih.gov
In a study that synthesized thirteen such derivatives (designated 5a-m), researchers systematically evaluated how different chemical groups attached to the isatin and imidazole cores influenced their inhibitory activity against COX-2 and PI3K. nih.gov Molecular docking simulations were also used to probe the interactions between the compounds and the active sites of the two enzymes, providing a structural basis for the observed activities. nih.gov
The key findings from these SAR studies were:
The presence and nature of substituents on the phenyl rings of the imidazole core were critical for activity.
Specific substitutions led to compounds with potent dual inhibitory profiles. Among the thirteen derivatives, five compounds (5a, 5d, 5f, 5k, and 5l) were found to exhibit significant dual anti-inflammatory and anti-cancer activity. nih.gov
Compound 5d (this compound) emerged as a particularly potent agent, with a reported PI3K IC₅₀ value of 1.14 nM and a selective COX-2 inhibition Kᵢ value of 3.24 nM. medchemexpress.com
The table below summarizes the biological activity of the most promising isatin-derived imidazole dual inhibitors from the primary study. nih.gov
| Compound | COX-2 Inhibition (% at 10 µM) | PI3K Inhibition (% at 10 µM) | Cytotoxicity against MCF-7 Cells (IC₅₀ in µM) |
|---|---|---|---|
| 5a | 72.84 | 75.43 | 15.62 |
| 5d (this compound) | 85.23 | 88.12 | 0.78 |
| 5f | 76.49 | 78.21 | 7.81 |
| 5k | 80.15 | 82.54 | 3.90 |
| 5l | 74.28 | 76.89 | 15.62 |
Development of Preclinical Tools and Probes
The evaluation of novel dual COX-2/PI3K inhibitors requires a suite of preclinical tools and probes to characterize their activity and mechanism of action. The development process relies on a sequential evaluation involving computational, cell-based, and enzymatic assays. tandfonline.com
Key preclinical tools used in the assessment of compounds like this compound include:
In Vitro Enzymatic Assays: These are used to directly measure the inhibitory effect of the compounds on isolated COX-2 and PI3K enzymes. This allows for the determination of key parameters like IC₅₀ (the concentration required to inhibit 50% of enzyme activity) and Kᵢ (inhibition constant). medchemexpress.comnih.gov
Cell-Based Assays: Human cancer cell lines are critical tools for assessing the anti-proliferative effects of the compounds. For the isatin-derived imidazoles, the MCF-7 breast cancer cell line was used to determine cytotoxicity and anti-cancer potential. medchemexpress.comnih.gov Other studies on dual inhibitors have used a range of cell lines to confirm activity across different cancer types. nih.gov
Molecular Docking and Modeling: Computational tools are used to predict and analyze the binding modes of inhibitors within the active sites of their target enzymes. This provides insights into the structural basis of their activity and helps guide further optimization. nih.govmdpi.com
In Vivo Models: While not detailed for this compound specifically, the preclinical development pipeline for dual inhibitors often involves testing in animal models, such as tumor xenografts in mice. nih.govnih.gov These models are essential for evaluating a compound's efficacy in a complex biological system.
These tools collectively allow researchers to build a comprehensive profile of a drug candidate before it can be considered for further development.
Future Research Directions and Unanswered Questions
Elucidating Undiscovered Pathways and Crosstalk Mechanisms
The interaction between the COX-2 and PI3K pathways is complex and involves multiple feedback loops and downstream effectors. A primary area for future investigation is the deeper exploration of this crosstalk. It is known that prostaglandin (B15479496) E2 (PGE2), the primary product of COX-2, can induce its own expression through a positive feedback loop that involves the PI3K-AKT pathway. nih.gov Specifically, PGE2 stimulation can activate the PI3K-AKT pathway, which in turn leads to the phosphorylation of the transcription factor CREB, a key regulator of COX-2 expression. nih.govdovepress.com A dual inhibitor like Cox-2/PI3K-IN-1 provides a unique tool to dissect this relationship further.
Future studies should aim to identify other signaling molecules and pathways that are modulated by the simultaneous inhibition of COX-2 and PI3K. For instance, research could investigate the impact of dual inhibition on other MAPK pathways, such as JNK and p38, which are known to interact with PI3K/AKT signaling. frontiersin.orgoup.com It is plausible that the therapeutic efficacy of dual inhibitors stems from the modulation of a wider network of signaling cascades than currently understood. The convergence of PI3K and JNK signaling pathways has been noted in various cell types, suggesting that PI3K and its downstream effector AKT can act as upstream regulators of JNK. frontiersin.org Understanding how a compound like this compound affects these integrated networks is crucial.
Table 1: Known and Hypothesized Crosstalk Mechanisms
| Interacting Pathways | Known Interaction | Potential Undiscovered Mechanisms |
|---|---|---|
| COX-2 and PI3K/AKT | PGE2 (from COX-2) activates the PI3K/AKT pathway, which then upregulates COX-2 expression via CREB phosphorylation. nih.govdovepress.com | Modulation of other PI3K isoforms; impact on downstream AKT substrates beyond CREB. |
| PI3K/AKT and MAPK (JNK, p38) | PI3K/AKT can act as an upstream regulator of the JNK pathway. frontiersin.org | Effect of dual COX-2/PI3K inhibition on the compensatory activation of MAPK pathways. |
| COX-2/PI3K and NF-κB | Both pathways are known to independently regulate NF-κB, a key transcription factor in inflammation and cancer. acs.orgnih.gov | Synergistic or antagonistic effects on NF-κB activity and its target genes following dual inhibition. |
Exploring Broader Therapeutic Applications in Preclinical Disease Models
Initial research indicates that this compound possesses anti-inflammatory and anti-cancer properties, with demonstrated activity against breast cancer (MCF-7) cells. medchemexpress.com A significant future direction is to broaden the scope of preclinical testing to a wider range of diseases where both COX-2 and PI3K are implicated.
Given the frequent activation of the PI3K pathway and overexpression of COX-2 in various malignancies, testing in preclinical models of lung adenocarcinoma, glioblastoma, and colorectal cancer is a logical next step. nih.govacs.orgresearchgate.net Studies have shown that combining COX-2 and PI3K pathway inhibitors can have synergistic effects in suppressing tumor cell proliferation and migration in lung cancer cells. nih.gov Furthermore, the role of these pathways in promoting angiogenesis and resistance to therapy suggests that dual inhibitors could be effective in combination with other anticancer agents. researchgate.netnih.gov
Beyond oncology, the anti-inflammatory properties of this compound warrant investigation in models of chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions. The PI3K pathway is a critical regulator of immune cell function, and COX-2 is a key mediator of inflammation, making their simultaneous inhibition a compelling therapeutic strategy. Preclinical models for dermatological conditions, where pathways like PI3K/Akt and COX-2 are involved in processes like melanogenesis and inflammation, could also be explored. dovepress.com
Development of Novel Dual-Targeting Chemical Entities
This compound and a related compound, Cox-2/PI3K-IN-2, are part of a chemical series based on an isatin-derived imidazole (B134444) scaffold. medchemexpress.commedchemexpress.com This provides a foundational structure for the development of new chemical entities with improved properties. Future medicinal chemistry efforts should focus on structure-activity relationship (SAR) studies to optimize the dual-targeting profile. The goal would be to enhance potency against both targets, improve selectivity over other kinases and COX isoforms (like COX-1), and refine pharmacokinetic properties such as solubility, stability, and bioavailability. wikipedia.org
Inspiration can be drawn from the development of other selective COX-2 inhibitors, where modifications to central ring systems and pharmacophore groups led to improved profiles. nih.govmdpi.com For instance, incorporating different heterocyclic scaffolds, such as pyridazine, has been explored to develop novel COX-2 inhibitors with potentially better safety profiles. mdpi.com Applying similar strategies to the existing dual-inhibitor scaffold could yield next-generation compounds with superior therapeutic potential.
Investigating COX-Independent Mechanisms of Action in Dual Inhibition
A compelling area of research is the possibility that the therapeutic effects of compounds like this compound are not solely due to the inhibition of COX-2's enzymatic activity. It is well-documented that some non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors exert anti-cancer effects through mechanisms independent of prostaglandin synthesis inhibition. nih.govnih.gov
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 5-FU |
| Aspirin |
| AZD6482 |
| AZD8186 |
| Carfilzomib |
| Celecoxib (B62257) |
| Cisplatin (B142131) |
| Copanlisib |
| This compound |
| Cox-2/PI3K-IN-2 |
| DuP-697 |
| Duvelisib |
| Etoricoxib |
| Folinic acid |
| Fulvestrant |
| GDC-0077 (Inavolisib) |
| H89 |
| LY294002 |
| Naproxen |
| Paclitaxel (B517696) |
| Palbociclib |
| Parecoxib |
| PD98002 |
| Rofecoxib |
| Selumetinib |
| TGR-1202 (Umbralisib) |
| Valdecoxib |
Q & A
Q. What is the dual inhibitory mechanism of Cox-2/PI3K-IN-1, and how are its IC₅₀ and Kᵢ values determined experimentally?
this compound exhibits dual inhibition of PI3K (IC₅₀: 1.14 nM) and COX-2 (Kᵢ: 3.24 nM), validated through kinase activity assays and competitive binding studies. PI3K inhibition is typically measured via fluorescence-based kinase assays using ATP analogs, while COX-2 selectivity is determined via cyclooxygenase activity assays comparing prostaglandin synthesis in recombinant enzyme systems .
Q. Which in vitro assays are optimal for assessing this compound’s anti-inflammatory and anticancer effects?
- Anti-inflammatory: COX-2-dependent prostaglandin E₂ (PGE₂) suppression in lipopolysaccharide (LPS)-stimulated macrophages .
- Anticancer: PI3K/Akt pathway inhibition in cancer cell lines (e.g., apoptosis via Western blot for cleaved caspase-3 or flow cytometry for Annexin V staining) . Table 1: Key Assays for this compound
| Assay Type | Target | Readout | Reference |
|---|---|---|---|
| Kinase Assay | PI3K | ATP consumption (luminescence) | |
| Binding Assay | COX-2 | Competitive inhibition (radiolabeled ligands) |
Q. How do the selectivity profiles of this compound for PI3K and COX-2 compare to other dual inhibitors?
this compound demonstrates >100-fold selectivity for COX-2 over COX-1, unlike non-selective NSAIDs. For PI3K, its potency (IC₅₀: 1.14 nM) surpasses pan-PI3K inhibitors like LY294002 (IC₅₀: 0.5–10 µM) but may require isoform-specific validation (e.g., PI3Kα vs. PI3Kγ) to rule off-target effects .
Advanced Research Questions
Q. How can researchers design a preclinical study using this compound that addresses pharmacokinetic (PK) and pharmacodynamic (PD) variability?
Apply the PICOT framework :
- Population : Tumor-bearing mice with PI3K/COX-2 overexpression.
- Intervention : this compound (dose escalation: 10–50 mg/kg, oral).
- Comparison : Cohorts receiving single inhibitors (e.g., celecoxib for COX-2, alpelisib for PI3Kα).
- Outcome : Tumor volume reduction (MRI) and PGE₂ levels (ELISA).
- Time : 4–6 weeks. Include PK analysis (plasma half-life via LC-MS) to correlate drug exposure with PD markers .
Q. What strategies are recommended for resolving contradictory data on this compound’s efficacy across cancer models?
- Systematic Review : Aggregate data from heterogeneous models (e.g., colorectal vs. breast cancer) using PRISMA guidelines to identify confounding variables (e.g., tumor microenvironment differences) .
- Mechanistic Studies : Use CRISPR-edited PI3K/COX-2 knockout models to isolate target-specific effects .
Q. What in vivo models are most appropriate for evaluating the therapeutic window of this compound in inflammation-associated cancers?
Q. How can researchers optimize combination therapies involving this compound and immune checkpoint inhibitors?
Use synergy scoring (e.g., Chou-Talalay method) in co-cultures of T cells and tumor organoids. Measure IFN-γ secretion (ELISpot) and PD-L1 expression (flow cytometry) to identify additive vs. antagonistic effects .
Methodological and Data Analysis Questions
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
- Nonlinear Regression : Fit IC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism).
- Bayesian Hierarchical Modeling : Account for inter-experimental variability in multi-center trials .
Q. How should researchers validate target engagement in complex biological systems?
- Chemical Proteomics : Use activity-based protein profiling (ABPP) with this compound conjugated to a biotin tag for pull-down assays .
- PET Imaging : Develop radiolabeled analogs (e.g., [¹¹C]-Cox-2/PI3K-IN-1) for real-time target occupancy in murine models .
Ethical and Reproducibility Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
